Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-3-11-13-6(10)2-5(9)12-7(4)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDZGZZFUIKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70916624 | |
| Record name | Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-37-3, 940284-55-9 | |
| Record name | Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate: A Key Intermediate for Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Researchers
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved therapeutics.[1][2][3] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[4][5] This guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a highly versatile intermediate. The dichlorinated nature of this compound at the 5 and 7 positions offers reactive handles for subsequent functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery campaigns.[6] This document details the synthetic strategy, step-by-step experimental procedures, and a full suite of analytical techniques required for unambiguous structural confirmation and purity assessment, serving as a vital resource for researchers in synthetic organic chemistry and drug development.
Introduction
Pyrazolo[1,5-a]pyrimidines represent a critical class of fused N-heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][7] Their success is exemplified by their incorporation into several marketed drugs, highlighting the scaffold's favorable ADME (absorption, distribution, metabolism, and excretion) properties and therapeutic potential.[3]
The strategic synthesis of derivatives is paramount. This compound (CAS No. 1053656-37-3) is a particularly valuable building block.[8][9] The two chlorine atoms are excellent leaving groups, allowing for selective and differential substitution to explore structure-activity relationships (SAR) extensively.[6] The methyl ester at the 3-position provides an additional site for modification, such as hydrolysis followed by amide coupling.[10] This guide presents a reliable and reproducible pathway for its synthesis and offers a detailed workflow for its complete analytical characterization.
Part I: Synthesis Methodology
The synthesis is designed as a robust two-step process commencing from a commercially available or readily synthesized aminopyrazole precursor. The strategy hinges on the classical and highly reliable cyclocondensation reaction to form the core bicyclic system, followed by a chlorination step.
Retrosynthetic Analysis
The logic for the synthesis is outlined below. The target molecule is disconnected at the pyrimidine ring, revealing the key precursors: a 5-aminopyrazole derivative and a three-carbon dielectrophile, represented here by a malonate equivalent.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol 1: Synthesis of Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
This step involves the condensation of Methyl 5-amino-1H-pyrazole-3-carboxylate with diethyl malonate. The reaction is base-catalyzed, typically using sodium ethoxide, which deprotonates the malonate, initiating the cyclization cascade.
Materials and Reagents:
-
Methyl 5-amino-1H-pyrazole-3-carboxylate
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 eq.) to absolute ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add Methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq.) followed by diethyl malonate (1.2 eq.).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Precipitation: Acidify the aqueous solution by dropwise addition of concentrated HCl until the pH is ~2-3. A solid precipitate of the dihydroxy product will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying: Dry the isolated white solid under vacuum to yield the desired intermediate.
Experimental Protocol 2: Synthesis of this compound
The dihydroxy intermediate is converted to the target dichlorinated compound using a strong dehydrating and chlorinating agent, phosphorus oxychloride (POCl₃).[6] This is a standard and highly effective method for converting hydroxylated pyrimidines and pyridines to their chloro-analogues.
Materials and Reagents:
-
Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the dihydroxy intermediate (1.0 eq.) in an excess of phosphorus oxychloride (10-15 eq.). A few drops of N,N-dimethylaniline can be added to catalyze the reaction.
-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The suspension should gradually become a clear solution. Monitor by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).
-
Work-up: Cautiously pour the residual viscous oil onto a stirred mixture of crushed ice and dichloromethane. Caution: This is a highly exothermic reaction.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the biphasic mixture until the aqueous layer is neutral (pH 7-8).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound as a solid.
Caption: Overall workflow for the two-step synthesis.
Part II: Physicochemical and Spectroscopic Characterization
Unambiguous characterization is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is employed.
Physicochemical Data
This table summarizes the key physical and chemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃O₂ | [8][9] |
| Molecular Weight | 246.05 g/mol | [8][9] |
| Appearance | Solid (typically off-white to pale yellow) | [8] |
| CAS Number | 1053656-37-3 | [8][9] |
| IUPAC Name | This compound | [8] |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of small organic molecules.
Protocol: Analytical RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Result: A single major peak with >95% purity is expected for a successfully purified sample.[11]
Structural Elucidation
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted NMR Data:
| ¹H NMR (400 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | Singlet (s) | 1H | H2 (pyrazole ring proton) |
| ~7.30 | Singlet (s) | 1H | H6 (pyrimidine ring proton) |
| ~4.00 | Singlet (s) | 3H | -OCH₃ (methyl ester) |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | C=O (ester carbonyl) |
| ~155.0 | C7 |
| ~152.0 | C5 |
| ~148.0 | C8a (bridgehead) |
| ~145.0 | C2 |
| ~115.0 | C6 |
| ~108.0 | C3 |
| ~52.5 | -OCH₃ |
Note: Predicted shifts are estimates based on analogous structures and may vary slightly based on solvent and experimental conditions.[12]
Mass spectrometry confirms the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides the exact mass.
Expected Mass Spectral Data:
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: 245.9835
-
Key Feature: A characteristic isotopic pattern for two chlorine atoms will be observed. The expected ratio for the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks will be approximately 100:65:10.[13]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum [chemicalbook.com]
- 13. article.sapub.org [article.sapub.org]
"physical and chemical properties of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate"
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Introduction
This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This pyrazolo[1,5-a]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold" due to its structural versatility and its presence in numerous biologically active molecules.[1][2] As a dichlorinated derivative, this compound serves as a critical and versatile building block for the synthesis of a wide array of more complex molecules, particularly kinase inhibitors for oncological and inflammatory disease research.[3][4] This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Attributes
The fundamental identity of a chemical compound is established by its structural and molecular formula. This compound is unambiguously defined by the following identifiers.
Caption: Chemical structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 1053656-37-3 | [6] |
| Molecular Formula | C₈H₅Cl₂N₃O₂ | [5][6] |
| Molecular Weight | 246.05 g/mol | [5][6] |
| Canonical SMILES | COC(=O)C1=C2N=C(Cl)C=C(Cl)N2N=C1 | [5] |
| InChI Key | LCMDZGZZFUIKJQ-UHFFFAOYSA-N |[5] |
Physicochemical and Computational Properties
The physical and computed properties of a molecule are critical for predicting its behavior in various experimental settings, from reaction solvent selection to preliminary assessment of its drug-like characteristics.
Table 2: Physical and Computational Data
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid, white to light yellow powder | [5][7][8] |
| Purity | ≥97% (typical) | [5][6] |
| Melting Point | Data not available | |
| Topological Polar Surface Area (TPSA) | 56.49 Ų | [6] |
| LogP (calculated) | 1.8227 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 |[6] |
Expert Insight: The calculated LogP of 1.8227 suggests moderate lipophilicity, while the TPSA of 56.49 Ų is well within the range for orally bioavailable drugs. These computational descriptors are valuable for initial screening in drug discovery programs, guiding further experimental validation of solubility and permeability. The absence of hydrogen bond donors and the presence of a single rotatable bond in the ester group contribute to the molecule's conformational rigidity, a often desirable trait for achieving high-affinity binding to biological targets.
Chemical Profile and Reactivity
The synthetic utility of this compound stems directly from its distinct chemical architecture. The electron-deficient nature of the pyrimidine ring, amplified by the two chloro substituents, makes positions C5 and C7 susceptible to nucleophilic aromatic substitution (SₙAr).
Key Reactive Sites:
-
C7-Chloride: This position is the most reactive site for nucleophilic displacement. The electronic structure of the pyrazolo[1,5-a]pyrimidine core preferentially activates the C7 position for attack.[9] This regioselectivity is a cornerstone of its synthetic application, allowing for the controlled, stepwise introduction of different functional groups.
-
C5-Chloride: While also a site for nucleophilic substitution, the C5 position is significantly less reactive than C7.[9] Substitution at this site typically requires harsher reaction conditions (e.g., higher temperatures) after the C7 position has already reacted.
-
Ester Group: The methyl ester at the C3 position is a classic functional group that can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be used for amide coupling reactions, further expanding the molecule's synthetic diversity.[10]
Illustrative Synthetic Pathway: Synthesis and Selective Functionalization
The following workflow illustrates the typical synthesis of the pyrazolo[1,5-a]pyrimidine scaffold and the subsequent selective reactivity of the dichlorinated intermediate.
Caption: General workflow for synthesis and selective functionalization.
Experimental Protocol: Selective Nucleophilic Substitution at C7
This protocol provides a detailed, self-validating methodology for the selective substitution of the C7-chloride with morpholine, a common transformation in the synthesis of PI3Kδ inhibitors.[9]
Objective: To synthesize 4-{5-chloro-3-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (Anhydrous)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile. Stir the suspension until the solid is partially dissolved.
-
Causality: Using an inert atmosphere and anhydrous solvent is crucial to prevent side reactions involving water, which could potentially hydrolyze the starting material or product.
-
-
Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of morpholine (1.2 eq).
-
Causality: Potassium carbonate is a mild, inorganic base used to scavenge the hydrochloric acid (HCl) generated during the SₙAr reaction. This prevents the protonation of the morpholine nucleophile, which would render it unreactive. Using a slight excess of morpholine ensures the reaction goes to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Trustworthiness: Reaction monitoring is a critical self-validating step. It confirms that the reaction is proceeding as expected and prevents the formation of side products from prolonged reaction times.
-
-
Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Trustworthiness: Purification and spectroscopic characterization are the final validation steps, ensuring the identity and purity of the synthesized compound, which is essential for its use in subsequent research.
-
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its primary application is in the construction of libraries of substituted pyrazolo[1,5-a]pyrimidines for screening in drug discovery campaigns.[11] The scaffold has been successfully employed to develop potent and selective inhibitors against a range of protein kinases, which are critical targets in oncology and immunology.[1][2]
Examples of therapeutic targets include:
-
Phosphoinositide 3-kinases (PI3K): Derivatives are developed as selective PI3Kδ inhibitors for treating certain types of cancer and inflammatory diseases.[9]
-
Cyclin-Dependent Kinases (CDKs): The scaffold is used to generate inhibitors of CDKs, which regulate the cell cycle, showing potential as anti-proliferative agents.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): The core has been used to synthesize KDR kinase inhibitors that can block angiogenesis, a key process in tumor growth.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general safety precautions for related chlorinated heterocyclic compounds should be followed.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[12] If swallowed, seek immediate medical attention.[14]
Conclusion
This compound is a synthetically valuable intermediate, prized for the predictable and selective reactivity of its two chlorine substituents. A thorough understanding of its physicochemical properties and chemical behavior, particularly the enhanced reactivity of the C7 position, empowers researchers to efficiently design and synthesize novel derivatives. Its established role as a key building block for potent kinase inhibitors underscores its continued importance in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. This compound, CasNo.940284-55-9 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. keyorganics.net [keyorganics.net]
A Technical Guide to the Spectroscopic Characterization of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural similarity to purines, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in the development of various therapeutic agents.[1] This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the title compound. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented, empowering researchers to confidently synthesize and characterize this and related molecules.
Introduction
This compound (Figure 1) belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic systems. This scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The precise characterization of novel derivatives of this class is paramount for understanding their structure-activity relationships and for the advancement of drug development programs. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation and purity assessment of synthetic compounds.
This guide is designed to serve as a practical resource for scientists engaged in the synthesis and analysis of pyrazolo[1,5-a]pyrimidine derivatives. By providing a predicted spectroscopic profile alongside detailed experimental methodologies, we aim to facilitate the seamless integration of this important molecular scaffold into drug discovery pipelines.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 246.05 g/mol | --INVALID-LINK-- |
| CAS Number | 1053656-37-3 | --INVALID-LINK-- |
digraph "Methyl_5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,1.5!"]; C3 [label="C", pos="-2.0,0.3!"]; C3a [label="C", pos="-0.7,-0.3!"]; N4 [label="N", pos="0.5,-0.3!"]; C5 [label="C", pos="1.2,0.8!"]; C6 [label="C", pos="0.5,2.0!"]; C7 [label="C", pos="-0.8,2.6!"]; C8 [label="C", pos="-2.7,0.9!"]; O9 [label="=O", pos="-3.4,0.3!"]; O10 [label="O", pos="-2.7,2.2!"]; C11 [label="CH3", pos="-3.4,2.8!"]; Cl12 [label="Cl", pos="2.5,0.8!"]; Cl13 [label="Cl", pos="-1.5,3.8!"]; H6[label="H", pos="1.0,2.6!"]; H2[label="H", pos="-2.5,-0.3!"];
// Edges for bonds edge [color="#202124"]; N1 -- C6; C6 -- C7; C7 -- N2; N2 -- C3a; C3a -- N1; C3a -- N4; N4 -- C5; C5 -- C6; C3 -- C3a; C3 -- C8; C3 -- H2; C8 -- O9; C8 -- O10; O10 -- C11; C5 -- Cl12; C7 -- Cl13; C6 -- H6; }
Figure 1. Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Based on data from structurally related pyrazolo[1,5-a]pyrimidines, the following sections predict the ¹H and ¹³C NMR spectra of the title compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the protons on the pyrazolo[1,5-a]pyrimidine core and one signal in the aliphatic region for the methyl ester protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | Singlet | 1H | H-2 |
| ~7.2 | Singlet | 1H | H-6 |
| ~4.0 | Singlet | 3H | -OCH₃ |
Rationale for Predictions:
-
H-2: The proton at the 2-position of the pyrazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent nitrogen atom and the ester group.
-
H-6: The proton at the 6-position of the pyrimidine ring will appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen and chlorine atoms.
-
-OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the typical region for methyl esters.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~155 | C-7 |
| ~152 | C-5 |
| ~148 | C-3a |
| ~145 | C-2 |
| ~115 | C-6 |
| ~110 | C-3 |
| ~53 | -OCH₃ |
Rationale for Predictions:
-
The chemical shifts are estimated based on the analysis of similar pyrazolo[1,5-a]pyrimidine systems.[2] The carbons attached to heteroatoms (N and Cl) and the carbonyl carbon are expected to be the most downfield.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of solid organic compounds.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to prevent peak broadening.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Place the NMR tube in a spinner and insert it into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required.[3]
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for CDCl₃).
References
The BET Bromodomain Inhibitor I-BET-762 (Molibresib): A Technical Guide for Researchers
Introduction: Navigating the Epigenetic Landscape with I-BET-762
In the intricate world of epigenetic regulation, the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as critical "readers" of the histone code, playing a pivotal role in transcriptional activation. Their dysregulation is a hallmark of various pathologies, most notably cancer and inflammatory diseases. This guide provides an in-depth technical overview of I-BET-762, also known as Molibresib or GSK525762A (CAS Number: 1260907-17-2), a potent and selective small molecule inhibitor of the BET protein family.[1]
It is important to note that the CAS number 1053656-37-3, which identifies Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, is sometimes associated with inquiries related to BET inhibitors. While this pyrazolo[1,5-a]pyrimidine scaffold is found in various kinase inhibitors, the primary focus of this guide is the extensively researched and clinically relevant I-BET-762, due to its well-documented biological activity and therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, mechanism of action, experimental applications, and procurement of I-BET-762.
Physicochemical and Biological Properties of I-BET-762
I-BET-762 is a cell-permeable benzodiazepine-based compound that exhibits high-affinity binding to the tandem bromodomains of BET proteins, including BRD2, BRD3, and BRD4. Its activity stems from its ability to competitively occupy the acetyl-lysine binding pockets of these proteins, thereby displacing them from chromatin.[2]
| Property | Value | Source |
| IUPAC Name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[3][4]triazolo[4,3-a][4]benzodiazepine-4-acetamide | [5] |
| Synonyms | Molibresib, GSK525762, GSK525762A | [5][6] |
| CAS Number | 1260907-17-2 | [1][5][7] |
| Molecular Formula | C22H22ClN5O2 | [1][5][7] |
| Molecular Weight | 423.9 g/mol | [1][2][7] |
| IC50 | 32.5 - 42.5 nM (for displacement of tetra-acetylated H4 peptide) | [7] |
| Binding Affinity (Kd) | 50.5 - 61.3 nM | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM) | [5][7] |
| Appearance | Solid powder | [1] |
| Storage | Store at -20°C | [5][7] |
Mechanism of Action: Transcriptional Reprogramming through BET Inhibition
The primary mechanism of I-BET-762 involves the disruption of BET protein-mediated gene transcription. BET proteins, particularly BRD4, act as scaffolds that recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to acetylated histones at gene promoters and enhancers. This process is crucial for the expression of key oncogenes and pro-inflammatory cytokines.
I-BET-762, by binding to the bromodomains of BET proteins, prevents their association with chromatin. This leads to the transcriptional repression of target genes. One of the most well-documented consequences of I-BET-762 activity is the potent downregulation of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[8] The inhibition of MYC expression is a key driver of the anti-proliferative effects of I-BET-762 observed in numerous cancer models, including prostate cancer, multiple myeloma, and lung cancer.[9]
Beyond MYC, I-BET-762 also modulates the expression of a host of other genes involved in cell cycle progression, apoptosis, and inflammation. For instance, it has been shown to suppress the production of pro-inflammatory proteins by macrophages and to block acute inflammation in animal models.[2][8]
Caption: Mechanism of action of I-BET-762.
Experimental Protocols: A Guideline for In Vitro and In Vivo Studies
The following protocols are provided as a general framework. Researchers should optimize concentrations, incubation times, and administration routes based on their specific cell lines, animal models, and experimental objectives.
In Vitro Cell-Based Assay: Proliferation Assessment
This protocol describes a typical workflow for assessing the anti-proliferative effects of I-BET-762 on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer)
-
Complete cell culture medium
-
I-BET-762 (lyophilized powder)
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of I-BET-762 by dissolving the powder in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of I-BET-762 in complete culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar (e.g., 1 nM to 10 µM). Remove the old medium from the cells and add the medium containing different concentrations of I-BET-762. Include a vehicle control (DMSO at the same final concentration as the highest I-BET-762 dose).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: In vitro cell proliferation assay workflow.
In Vivo Xenograft Study: Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of I-BET-762 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
I-BET-762 powder
-
Vehicle for oral gavage (e.g., 0.5% w/v methylcellulose with 0.1% w/v Tween-80 in water)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation: Prepare the I-BET-762 formulation fresh daily. Suspend the required amount of I-BET-762 powder in the vehicle to achieve the desired concentration for dosing (e.g., 15-30 mg/kg).
-
Dosing: Administer I-BET-762 or vehicle to the respective groups via oral gavage once daily.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot, immunohistochemistry).
Reputable Suppliers
I-BET-762 (Molibresib, GSK525762A) is available from several reputable suppliers for research purposes. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.
-
Selleck Chemicals [2]
-
MedChemExpress [6]
-
Tocris Bioscience
-
R&D Systems [7]
-
Chemietek
-
Chemgood [1]
-
MyBioSource [10]
-
AbMole BioScience [11]
-
Sapphire Bioscience [12]
-
Tribioscience [5]
Conclusion: A Versatile Tool for Epigenetic Research
I-BET-762 has established itself as a cornerstone tool for investigating the biological roles of BET proteins and for exploring their therapeutic potential. Its well-defined mechanism of action, centered on the downregulation of critical oncogenes like MYC, and its proven efficacy in a range of preclinical models make it an invaluable asset for researchers in oncology, immunology, and beyond. This guide provides a foundational understanding of I-BET-762, empowering scientists to design and execute robust and insightful experiments to further unravel the complexities of epigenetic regulation in health and disease.
References
- 1. ChemGood [chemgood.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 9. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. abmole.com [abmole.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
The Multifaceted Biological Activities of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery Professionals
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This structural motif, a fusion of pyrazole and pyrimidine rings, serves as a versatile template for the design of potent and selective therapeutic agents.[2] Its unique electronic and steric properties allow for facile chemical modification, enabling the fine-tuning of pharmacological profiles to target a wide array of diseases.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of pyrazolo[1,5-a]pyrimidine derivatives, coupled with detailed, field-proven experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against various cancer cell lines.[2][4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.[1][6]
A. Kinase Inhibition: A Primary Mechanism of Antitumor Action
A significant body of research highlights the role of pyrazolo[1,5-a]pyrimidines as potent inhibitors of various protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[1][6] Many derivatives act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[6]
Key kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[7]
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases plays a crucial role in neuronal development and function, but their aberrant activation is implicated in various cancers. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some, like Larotrectinib and Entrectinib, receiving clinical approval.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or activating mutations of EGFR are common in non-small cell lung cancer (NSCLC) and other malignancies. Pyrazolo[1,5-a]pyrimidine derivatives targeting EGFR have shown promise in preclinical studies.[1][6]
-
B-Raf and MEK Kinases: The MAPK/ERK pathway, which includes B-Raf and MEK, is a critical signaling cascade in melanoma. Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of these kinases.[1][6]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Selective inhibitors of the PI3Kδ isoform based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed for inflammatory diseases and hematological malignancies.[10]
This protocol outlines a general procedure for evaluating the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a specific kinase using a luminescence-based assay that measures ADP production.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare a solution of the kinase substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations.
-
Add 2 µL of the purified kinase enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
B. Cytotoxicity and Apoptosis Induction
Beyond specific kinase inhibition, the anticancer potential of these derivatives is assessed by their ability to induce cell death in cancer cell lines.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivative for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[12]
-
Formazan Solubilization: After a suitable incubation period, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide staining solutions.[6][14]
-
Incubation: Incubate the cells in the dark at room temperature for 5-20 minutes.[6][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic.
II. Antimicrobial and Antitubercular Activities
Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[15][16][17] Furthermore, this scaffold has been explored for the development of novel antitubercular agents.[18][19]
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][20][21]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[21]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
III. Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties, with some derivatives showing potent effects in various in vivo and in vitro models.[14][22]
A. In Vivo Evaluation: Carrageenan-Induced Paw Edema
This is a classic and reliable model for screening acute anti-inflammatory activity.[16][19][22]
-
Animal Dosing: Administer the test compound to rodents (rats or mice) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
B. In Vitro Evaluation: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[2]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with the test compound for a specified time, followed by stimulation with LPS (1 µg/mL) for 24 hours.[23]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[23]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
IV. Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the intricate biological processes influenced by pyrazolo[1,5-a]pyrimidine derivatives, visual representations of key signaling pathways and experimental workflows are invaluable.
A. Generalized Kinase Inhibition and Downstream Signaling
The following diagram illustrates the general mechanism of action of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) and its effect on a downstream signaling cascade like the MAPK pathway.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. benchchem.com [benchchem.com]
- 22. inotiv.com [inotiv.com]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors. This in-depth technical guide focuses on a key derivative, Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate , detailing its strategic importance not as a direct potent inhibitor, but as a crucial and highly versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will explore its synthesis, chemical reactivity, and its role as a foundational building block in the development of targeted therapies for a range of human diseases, particularly cancer. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor discovery programs.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.[1] Its structure is considered a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site of many kinases.[3]
Two of the three FDA-approved drugs for NTRK fusion cancers are based on the pyrazolo[1,5-a]pyrimidine nucleus, highlighting the clinical significance of this scaffold.[4] Derivatives of this core have shown inhibitory activity against a wide array of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks).[4][5][6] The versatility of the pyrazolo[1,5-a]pyrimidine system allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This guide will specifically focus on This compound , a key intermediate that provides a strategic entry point for the synthesis of diverse libraries of kinase inhibitors.
Synthesis of the Core Scaffold: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a two-step process starting from a suitable aminopyrazole precursor.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
This step involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound, a common method for forming the pyrazolo[1,5-a]pyrimidine core.[2]
-
Reactant Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add Methyl 5-amino-1H-pyrazole-3-carboxylate.
-
Addition of Dicarbonyl: To the resulting mixture, add diethyl malonate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum to obtain the desired dihydroxy compound.
Step 2: Synthesis of this compound
The dihydroxy intermediate is then chlorinated to yield the target compound. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]
-
Reaction Setup: To a flask containing Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, add phosphorus oxychloride (POCl₃) in excess.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
The Strategic Role as a Kinase Inhibitor Scaffold
While there is no significant body of evidence to suggest that this compound is a potent kinase inhibitor in its own right, its true value lies in its role as a versatile chemical intermediate. The dichloro substitutions at the C5 and C7 positions and the methyl ester at the C3 position provide three key points for diversification, allowing for the generation of large libraries of kinase inhibitors.
Reactivity and Diversification
The chlorine atoms at the C5 and C7 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the introduction of a wide variety of functional groups, which can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. The C7 position is generally more reactive towards nucleophilic substitution than the C5 position.[2]
The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines to form amides, a common functional group in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the kinase hinge region.[4]
Application in the Synthesis of Known Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, accessed through intermediates like this compound, is central to the structure of numerous potent kinase inhibitors. For example, derivatives targeting B-Raf, a key kinase in the MAPK signaling pathway, have been developed from this scaffold.[8] Similarly, by modifying the substituents at the C3, C5, and C7 positions, inhibitors of CDK2/TRKA have been synthesized, demonstrating the broad applicability of this core structure in cancer drug discovery.[5]
Methodologies for Characterizing Downstream Inhibitors
Once novel derivatives are synthesized from the core scaffold, a series of in vitro and cell-based assays are essential to characterize their activity and selectivity as kinase inhibitors.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the purified kinase, its specific substrate, and ATP in an appropriate kinase buffer.
-
Incubation: Add the test compound to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more physiologically relevant context. These assays can measure the inhibitor's effect on downstream signaling pathways, cell proliferation, and apoptosis.
Protocol: Western Blotting for Phospho-Protein Levels
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cell.
-
Cell Culture and Treatment: Culture a relevant cancer cell line and treat the cells with varying concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. It is crucial to also probe for the total protein level of the substrate as a loading control.
Conclusion and Future Directions
This compound is a cornerstone intermediate in the synthesis of a vast array of potent and selective kinase inhibitors. Its strategic importance lies in the facile diversification of its structure at three key positions, enabling the exploration of extensive chemical space in the quest for novel therapeutics. While not a potent inhibitor itself, its role as a foundational building block is undeniable.
Future efforts in this area will likely focus on the development of novel synthetic methodologies to further streamline the diversification of this scaffold. The exploration of new coupling chemistries and the application of high-throughput synthesis techniques will undoubtedly accelerate the discovery of the next generation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Role of Dichlorination in Pyrazolopyrimidine Scaffolds: A Deep Dive into Structure-Activity Relationships for Kinase Inhibitor Design
Introduction: The Pyrazolopyrimidine Core as a Privileged Scaffold in Kinase Inhibition
The pyrazolopyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets. Structurally resembling the endogenous purine ring of ATP, this heterocyclic system is exceptionally well-suited for competitive inhibition at the ATP-binding site of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[3] Within the diverse landscape of pyrazolopyrimidine derivatives, dichlorinated analogs, particularly those of the pyrazolo[3,4-d]pyrimidine isomer, have emerged as pivotal starting materials and key structural motifs in the development of potent and selective kinase inhibitors.[4][5] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of dichloropyrazolopyrimidines, elucidating the strategic importance of the dichloro substitution pattern and its influence on the design and optimization of next-generation kinase inhibitors.
The 4,6-Dichloropyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Synthetic Hub
The prevalence of the 4,6-dichloropyrazolo[3,4-d]pyrimidine core in kinase inhibitor synthesis is not coincidental; it is a testament to its synthetic versatility. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring serve as excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution reactions. This differential reactivity is the lynchpin for creating vast libraries of analogs with diverse functionalities, a critical step in the hit-to-lead and lead optimization phases of drug discovery.
The synthetic utility of this scaffold allows medicinal chemists to systematically probe the chemical space around the pyrazolopyrimidine core, fine-tuning the pharmacological properties of the resulting compounds. The chlorine atoms are not merely synthetic handles; their electron-withdrawing nature also modulates the electronic properties of the heterocyclic system, which can subtly influence ligand-receptor interactions.
Caption: The central role of the dichloropyrazolopyrimidine scaffold.
Structure-Activity Relationship (SAR) of Dichloropyrazolopyrimidine Derivatives
The SAR of this class of compounds is best understood by considering the dichlorinated core as a template upon which functionality is built. The following sections dissect the impact of substitutions at key positions, using the 4,6-dichloropyrazolo[3,4-d]pyrimidine as the primary exemplar.
The Crucial Role of C4-Substitutions in Hinge-Binding
The C4 position of the pyrazolo[3,4-d]pyrimidine scaffold is paramount for achieving potent kinase inhibition. In the majority of inhibitors, this position is functionalized with a substituted amino group, often an aniline derivative. This moiety typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of the adenine ring of ATP.[1]
The nature of the substituent on the aniline ring can dramatically impact both potency and selectivity. For example, the introduction of small, electron-withdrawing groups can enhance binding affinity. Furthermore, the substitution pattern on the aniline ring can be exploited to gain selectivity for a particular kinase or kinase family.
Modulating Selectivity and Physicochemical Properties at the C6-Position
While the C4 position is often the primary anchor to the kinase hinge, the C6 position plays a crucial role in fine-tuning selectivity and optimizing physicochemical properties. The lability of the C6-chloro group allows for the introduction of a wide array of substituents, including alkylamines, aryl groups, and various heterocyclic moieties.
These substituents can project into more solvent-exposed regions of the ATP-binding site or interact with specific sub-pockets, thereby conferring selectivity. For instance, bulky or charged groups at C6 can be used to disfavor binding to kinases with smaller ATP-binding sites. Moreover, modifications at this position are frequently employed to improve aqueous solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
N1-Substitution: Exploring the Solvent-Exposed Region
The N1 position of the pyrazole ring is another key vector for chemical modification. Substituents at this position typically extend into the solvent-exposed region of the kinase active site. The introduction of various alkyl and aryl groups at N1 can influence potency, selectivity, and pharmacokinetic properties. For example, the incorporation of polar groups can enhance solubility, while carefully chosen cyclic or branched alkyl groups can improve cell permeability and metabolic stability.
Caption: Key positions for SAR exploration on the dichloropyrazolopyrimidine scaffold.
Representative Dichloropyrazolopyrimidine-Derived Kinase Inhibitors and their Biological Activities
The following table summarizes the biological activities of several kinase inhibitors derived from dichloropyrazolopyrimidine scaffolds, showcasing the impact of various substitution patterns on their potency and target profile.
| Compound ID | C4-Substituent | C6-Substituent | N1-Substituent | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | GI50/IC50 (µM) | Reference |
| VIIa | Hydrazone | H | 4-chlorophenyl | Multiple | N/A | 57 different cell lines | 0.326 - 4.31 | [6] |
| 10e | 4-nitrobenzylideneamino | Methyl | Phenyl | Multiple | N/A | MCF-7 | 0.011 | [7] |
| Compound 7 | Hydrazine linked trimethoxy benzylidene | H | H | Multiple | N/A | HeLa | 0.0175 | [8] |
| Compound 10k | H | 3,4,5-trimethoxybenzylidene | Methyl | VEGFR-2 | 30 | HT-29 | 0.03 | [9] |
| Compound 6s | Anilino | Cyano | Phenyl | CDK2, TRKA | 450 (CDK2), 230 (TRKA) | RFX 393 | 11.70 | [10] |
Key Biological Targets of Dichloropyrazolopyrimidine-Derived Inhibitors
Derivatives of dichloropyrazolopyrimidines have been successfully developed as inhibitors against a broad spectrum of kinases implicated in cancer and other diseases. Some of the most prominent targets include:
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets for cancer therapy.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[9]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[7]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.
-
Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, targeted in the treatment of B-cell malignancies.[1]
Experimental Protocols
Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a common two-step synthesis of the key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, starting from 5-amino-1H-pyrazole-4-carboxamide.[4]
Step 1: Cyclization to 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
In a round-bottom flask, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190 °C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 10% aqueous potassium hydroxide solution to the solidified mass and stir until dissolved.
-
Acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Step 2: Chlorination to 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Synthetic workflow for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general luminescence-based assay to determine the in vitro inhibitory activity of a test compound against a specific kinase.[11]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells (0% kinase activity).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The dichloropyrazolopyrimidine scaffold, particularly 4,6-dichloropyrazolo[3,4-d]pyrimidine, represents a cornerstone in the design and synthesis of kinase inhibitors. Its synthetic tractability allows for extensive SAR exploration, leading to the discovery of potent and selective modulators of kinase activity. While the primary role of the dichloro-substitution is to provide reactive sites for derivatization, the electronic influence of the chlorine atoms on the pyrazolopyrimidine core should not be overlooked. Future research in this area will likely focus on the development of novel and more efficient methods for the functionalization of this privileged scaffold, as well as the exploration of less common pyrazolopyrimidine isomers. Furthermore, the application of computational methods, such as free energy perturbation (FEP) and quantitative structure-activity relationship (QSAR) modeling, will continue to refine our understanding of the intricate interplay between structure and activity, accelerating the development of next-generation dichloropyrazolopyrimidine-based therapeutics.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clausiuspress.com [clausiuspress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold for Targeting Key Drivers of Human Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility in yielding potent and selective modulators of a diverse array of therapeutic targets. This bicyclic heterocyclic system serves as the foundational framework for numerous compounds that have entered clinical development, including approved anti-cancer agents. Its unique electronic properties and rigid, planar structure allow for precise orientation of substituents to engage with the active sites of various enzymes, particularly protein kinases, which are central to a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the most promising therapeutic targets for pyrazolo[1,5-a]pyrimidine-based inhibitors, offering insights into the underlying biological rationale, methodologies for experimental validation, and a perspective on the future of drug discovery centered on this remarkable core.
Introduction: The Ascendancy of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused aromatic system composed of a pyrazole ring fused to a pyrimidine ring. This arrangement creates a unique electronic architecture that is amenable to a wide range of chemical modifications, enabling the generation of large and diverse compound libraries. The inherent drug-like properties of this scaffold, including metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) profiles, have made it a focal point of numerous drug discovery programs.
Historically, the exploration of pyrazolo[1,5-a]pyrimidines has led to the discovery of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and central nervous system-modulating effects. However, it is in the realm of oncology that this scaffold has truly made its mark, primarily through the development of potent protein kinase inhibitors. The ability of the pyrazolo[1,5-a]pyrimidine core to mimic the purine core of ATP, the universal phosphate donor for kinases, allows for competitive inhibition at the enzyme's active site. Fine-tuning of substituents at various positions of the bicyclic ring system has yielded inhibitors with exquisite selectivity for specific kinases, a critical factor in minimizing off-target effects and enhancing therapeutic efficacy.
This guide will delve into four key classes of protein kinases that have been successfully targeted by pyrazolo[1,5-a]pyrimidine-based compounds: Tropomyosin Receptor Kinases (Trks), Pim kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks). For each target, we will explore the relevant signaling pathways, showcase exemplary inhibitors, and provide detailed protocols for their evaluation, thereby equipping researchers with the knowledge to harness the full potential of this exceptional chemical scaffold.
Tropomyosin Receptor Kinases (Trks): A Paradigm of Targeted Cancer Therapy
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases—TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, they play crucial roles in the development and function of the nervous system. However, chromosomal rearrangements can lead to the formation of NTRK gene fusions, resulting in constitutively active Trk fusion proteins that act as potent oncogenic drivers in a wide range of adult and pediatric solid tumors.[2] This has made Trk kinases a prime target for cancer therapy.
The Trk Signaling Pathway: A Cascade of Pro-Survival Signals
The binding of neurotrophins to the extracellular domain of Trk receptors triggers their dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3] These pathways collectively promote cell proliferation, survival, and differentiation. In cancers driven by NTRK fusions, the resulting chimeric proteins dimerize in a ligand-independent manner, leading to perpetual activation of these pro-survival signals.
References
- 1. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Pyrazolo[1,5-a]pyrimidines as Potent B-Raf Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: Targeting the Aberrant B-Raf Kinase in Oncology
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, differentiation, and survival.[1] This pathway, also known as the Ras-Raf-MEK-ERK cascade, relays extracellular signals to the nucleus, maintaining cellular homeostasis.[2] However, dysregulation of this pathway is a frequent event in human cancers, leading to uncontrolled cell division and tumor progression.[3] A critical node in this cascade is the B-Raf serine/threonine kinase, which, when mutated, can become a potent oncogenic driver.[4]
Mutations in the BRAF gene are found in approximately 7% of all human cancers, with a particularly high prevalence in malignant melanoma (about 50%), papillary thyroid cancer (30-50%), and colorectal cancer (10%).[5][6] The most common of these mutations is a single point mutation at codon 600, substituting valine with glutamic acid (V600E).[7][8] This V600E mutation mimics the phosphorylated, active state of the B-Raf protein, leading to a 500-fold increase in kinase activity and constitutive, signal-independent activation of the downstream MAPK pathway.[1][8] This sustained signaling drives unchecked cell proliferation and is a central event in the development of a large subset of melanomas and other cancers.[1][2] The clear dependence of these tumors on the mutated B-Raf kinase makes it a highly attractive and validated target for therapeutic intervention.[3][9] This guide provides an in-depth exploration of the discovery and development of a specific class of B-Raf inhibitors: the pyrazolo[1,5-a]pyrimidines.
The B-Raf Signaling Pathway: A Visual Overview
To comprehend the rationale for B-Raf inhibition, it is essential to visualize its place within the MAPK signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. thepatientstory.com [thepatientstory.com]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
"synthesis of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate from 5-aminopyrazoles"
Application Note & Protocol
Strategic Synthesis of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate from a 5-Aminopyrazole Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its role as a bioisostere of purine, leading to significant biological activities, including protein kinase inhibition.[1][2] This document provides a detailed, two-step protocol for the synthesis of this compound, a key intermediate for further functionalization in drug discovery programs. The synthesis begins with the cyclocondensation of Methyl 5-amino-1H-pyrazole-3-carboxylate with diethyl malonate to form the dihydroxy pyrazolo[1,5-a]pyrimidine core, followed by a robust chlorination protocol using phosphorus oxychloride (POCl₃). This guide emphasizes the mechanistic rationale behind procedural choices, safety considerations, and methods for characterization to ensure reproducible and reliable outcomes.
Mechanistic Rationale and Strategic Considerations
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][3] 5-aminopyrazoles are polyfunctional nucleophiles, possessing three reactive sites: the exocyclic 5-NH₂, the endocyclic 1-NH, and the C4 carbon.[4] The relative nucleophilicity, generally in the order of 5-NH₂ > 1-NH > C4, dictates the course of the reaction.[4]
Our synthetic strategy leverages this reactivity in a two-stage process:
Stage 1: Cyclocondensation. The reaction is initiated by the nucleophilic attack of the more reactive exocyclic 5-amino group of the pyrazole onto one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization where the endocyclic N1-H attacks the second carbonyl group, leading to the elimination of two molecules of ethanol and the formation of the fused bicyclic system, Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This dihydroxy intermediate exists predominantly in its more stable tautomeric pyrimidine-dione form. The reaction is typically driven to completion under basic conditions, such as with sodium ethoxide, which deprotonates the pyrazole N1-H, enhancing its nucleophilicity.
Stage 2: Chlorination. The subsequent conversion of the 5,7-dihydroxy intermediate to the target 5,7-dichloro compound is a critical step for enabling further derivatization, such as nucleophilic aromatic substitution (SNAr) reactions (e.g., Suzuki or Buchwald-Hartwig couplings).[5] This transformation is achieved using a potent chlorinating and dehydrating agent, most commonly phosphorus oxychloride (POCl₃). The mechanism involves the activation of the pyrimidine-dione carbonyls by POCl₃, converting them into better leaving groups, which are then displaced by chloride ions. This reaction is often performed at elevated temperatures and requires careful handling due to the corrosive and water-reactive nature of POCl₃.
Visualized Synthesis Workflow
The overall synthetic pathway is depicted below, outlining the transformation from the starting materials to the final product.
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials including sodium metal and phosphorus oxychloride. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
This procedure details the base-catalyzed cyclocondensation reaction.
A. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | 155.14 | 5.00 g | 32.2 | 1.0 |
| Diethyl malonate | 160.17 | 10.32 g | 64.4 | 2.0 |
| Sodium Metal | 22.99 | 1.48 g | 64.4 | 2.0 |
| Absolute Ethanol (200 proof) | 46.07 | 100 mL | - | - |
| Hydrochloric Acid (6M aq.) | 36.46 | ~15 mL | - | - |
| Deionized Water | 18.02 | 200 mL | - | - |
B. Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.48 g) portion-wise to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and maintain a nitrogen atmosphere. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add Methyl 5-amino-1H-pyrazole-3-carboxylate (5.00 g) followed by diethyl malonate (10.32 g).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water.
-
Precipitation: While stirring vigorously, acidify the aqueous mixture to pH 2-3 by the dropwise addition of 6M HCl. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the isolated white to off-white solid in a vacuum oven at 60 °C overnight.
-
Characterization: The typical yield is 80-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The product is often of sufficient purity for the next step without further purification.
This protocol describes the chlorination of the dihydroxy intermediate.
A. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | 223.16 | 5.00 g | 22.4 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~300 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - |
B. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add the dried Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (5.00 g).
-
Addition of POCl₃: In a fume hood, carefully add phosphorus oxychloride (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. The solid will gradually dissolve as the reaction progresses. Monitor the reaction by TLC (50% Ethyl Acetate in Hexanes).
-
Removal of Excess POCl₃: After completion, cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
Work-up: Caution: Highly Exothermic. In a fume hood, carefully and slowly pour the concentrated reaction residue onto a large beaker containing crushed ice (~400 g) with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution ), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product as a white or pale yellow solid.
-
Characterization: The typical yield after purification is 60-75%. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanistic Visualization
The core cyclization step involves a sequence of nucleophilic attacks and eliminations.
Caption: Simplified mechanism of the cyclocondensation step.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation Reactions
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry and drug development.[1] This fused, rigid, and planar N-heterocyclic structure is a purine analogue, allowing it to interact with a wide array of biological targets.[2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4] Notably, several approved drugs and clinical candidates, such as the hypnotic agent Zaleplon and the anticancer drug Dinaciclib, feature the pyrazolo[1,5-a]pyrimidine framework.[5]
The significant therapeutic potential of these compounds has spurred the development of diverse and efficient synthetic strategies.[3][6] Among these, cyclocondensation reactions have emerged as a robust and versatile approach for constructing the pyrazolo[1,5-a]pyrimidine ring system. This guide provides an in-depth exploration of key cyclocondensation methodologies, offering detailed protocols and expert insights to aid researchers in this field.
Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The most prevalent and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 3-aminopyrazole or 5-aminopyrazole with a 1,3-biselectrophilic partner.[1] This strategy allows for the introduction of a wide range of substituents at various positions of the final heterocyclic system, enabling extensive structure-activity relationship (SAR) studies.[3][6]
The general mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-biselectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the reaction is dependent on the nature of the substituents on both the aminopyrazole and the 1,3-biselectrophile.
Methodology 1: Condensation with 1,3-Dicarbonyl Compounds
The reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][5] This approach is highly efficient and tolerates a wide variety of functional groups.[1]
Reaction Mechanism
The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The exocyclic amino group of the 3-aminopyrazole then attacks the more reactive carbonyl carbon. Subsequent intramolecular cyclization occurs through the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, followed by dehydration to yield the final product.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This fused heterocyclic system, an isostere of purine, provides a rigid, planar framework ideal for creating molecules that can interact with the ATP-binding sites of protein kinases.[3] The dysregulation of these kinases is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4] Consequently, the pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored, leading to the development of potent inhibitors for a range of kinases, including B-Raf, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDKs).[2][5]
This guide focuses on a particularly valuable derivative: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate . The strategic placement of two reactive chlorine atoms at the 5 and 7 positions, combined with a methyl carboxylate group at the 3-position, makes this molecule a highly versatile starting material for the synthesis of diverse compound libraries. The dichloro substitutions serve as key anchor points for introducing a wide array of functional groups through nucleophilic aromatic substitution, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[6]
Chemical Properties and Synthesis
Molecular Formula: C₈H₅Cl₂N₃O₂ Molecular Weight: 246.05 g/mol CAS Number: 1053656-37-3
Synthesis of the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[2] For the synthesis of the title compound, a common route involves the initial formation of a dihydroxy pyrazolo[1,5-a]pyrimidine, followed by a chlorination step.
Protocol 1: Synthesis of Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol describes a general approach for the cyclocondensation reaction.
-
Step 1: To a solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide (2.2 equivalents).
-
Step 2: Add diethyl malonate (1.1 equivalents) to the reaction mixture.
-
Step 3: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
Step 5: The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the dihydroxy product.
Protocol 2: Chlorination to this compound
This protocol details the conversion of the dihydroxy intermediate to the target dichlorinated compound.
-
Step 1: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃) (10-15 equivalents).
-
Step 2: Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or triethylamine (0.1-0.2 equivalents).
-
Step 3: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Step 5: The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum.
-
Step 6: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound as a solid.[7]
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C7 position is generally more susceptible to nucleophilic attack than the one at the C5 position. This selectivity allows for a stepwise and controlled introduction of different substituents, a crucial strategy in building molecular complexity and exploring structure-activity relationships (SAR).
Workflow for Library Synthesis
The following workflow illustrates the sequential functionalization of the dichlorinated scaffold.
Caption: General workflow for the synthesis of a diverse library of kinase inhibitors.
Protocol 3: Selective Monosubstitution at the C7-Position
This protocol describes the selective reaction of a nucleophile at the more reactive C7 chloro position.
-
Step 1: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Step 2: Add the desired amine or alcohol nucleophile (1-1.2 equivalents) to the solution.
-
Step 3: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2 equivalents), to scavenge the HCl generated during the reaction.
-
Step 4: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC. The reaction is typically complete within 2-12 hours.
-
Step 5: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography on silica gel to obtain the C7-substituted pyrazolo[1,5-a]pyrimidine.
Protocol 4: Substitution at the C5-Position
This protocol details the substitution of the remaining chlorine at the C5 position, which generally requires more forcing conditions.
-
Step 1: Dissolve the C7-substituted intermediate from Protocol 3 (1 equivalent) in a high-boiling point solvent such as dioxane or N-methyl-2-pyrrolidone (NMP).
-
Step 2: Add the second nucleophile (amine or alcohol, 1.5-2 equivalents) and a suitable base (e.g., potassium carbonate or sodium hydride for alcohols).
-
Step 3: Heat the reaction mixture to a higher temperature (100-150 °C) and monitor by TLC. Microwave irradiation can also be employed to accelerate the reaction.
-
Step 4: Work-up the reaction as described in Protocol 3.
-
Step 5: Purify the final di-substituted product by column chromatography or preparative HPLC.
Protocol 5: Modification of the C3-Ester
The methyl ester at the C3 position offers another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modification can be crucial for establishing key hydrogen bond interactions with the target kinase.
-
Step 1 (Hydrolysis): Dissolve the di-substituted pyrazolo[1,5-a]pyrimidine in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration.
-
Step 2 (Amidation): To a solution of the carboxylic acid in DMF, add a coupling agent such as HATU or HBTU (1.1 equivalents), a base like DIPEA (2 equivalents), and the desired amine (1.2 equivalents). Stir the reaction at room temperature for 4-16 hours. Work-up and purify as described in the previous protocols.
Structure-Activity Relationship (SAR) Insights
The systematic diversification of the pyrazolo[1,5-a]pyrimidine scaffold using the protocols described above allows for a thorough exploration of the SAR.
| Position | Substituent Type | General Effect on Kinase Activity |
| C7 | Small to medium-sized amines (e.g., morpholine, piperazine) | Often interacts with the solvent-exposed region of the ATP-binding pocket, influencing solubility and pharmacokinetic properties.[8] |
| C5 | Aromatic or heteroaromatic amines/ethers | Typically directed towards the hinge region of the kinase, forming crucial hydrogen bonds. The nature of the aryl group can significantly impact selectivity.[8] |
| C3 | Carboxamides | Can form additional hydrogen bonds within the active site, enhancing potency. The substituent on the amide nitrogen can be varied to probe different pockets.[9] |
Example: In the development of B-Raf inhibitors, it has been shown that substitution at the C5 position with an aniline moiety is critical for activity.[5] Further modification of this aniline ring can modulate the selectivity against other kinases.
Case Study: Development of TTK Inhibitors
Threonine tyrosine kinase (TTK) is a crucial regulator of the mitotic checkpoint and a promising target in oncology. A notable example of the utility of the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine scaffold is in the development of potent TTK inhibitors.[1] The synthesis of these inhibitors often begins with a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, which undergoes sequential nucleophilic aromatic substitutions at the C7 and C5 positions, followed by a Suzuki-Miyaura coupling at the C3 position.[1] This approach highlights the power of having multiple reactive handles on the core scaffold to build complex and highly active molecules.
Caption: Synthetic strategy for TTK inhibitors from a tri-halogenated pyrazolo[1,5-a]pyrimidine.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its pre-functionalized nature, with three distinct points for chemical modification, provides an efficient and strategic platform for the synthesis of diverse libraries of compounds. The protocols and workflows outlined in this guide offer a solid foundation for researchers to leverage this valuable scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The ability to systematically and selectively modify the core structure is paramount for navigating the complex landscape of SAR and ultimately identifying clinical candidates with optimal therapeutic profiles.
References
- 1. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Ring
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system comprising a pyrazole and a pyrimidine ring.[1] This scaffold is of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it a "privileged scaffold" capable of interacting with a wide range of biological targets.[2] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[3]
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine ring allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of its physicochemical and biological properties.[2][3] This guide provides detailed protocols and application notes for the key functionalization reactions of the pyrazolo[1,5-a]pyrimidine scaffold, offering insights into the rationale behind the experimental choices and methodologies.
I. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic species.[1][2] The choice of the 1,3-bielectrophile dictates the substitution pattern on the pyrimidine ring.
Protocol 1: Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines via Condensation of 3-Aminopyrazoles with β-Enaminones
This protocol describes a microwave-assisted, solvent-free synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines. Microwave irradiation accelerates the reaction, leading to high yields in short reaction times.[4]
Rationale: The reaction proceeds through a nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the β-carbon of the enaminone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring. The regioselectivity is driven by the differential reactivity of the amino groups of the pyrazole.
Experimental Workflow:
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: In a microwave reaction vial, combine the desired 3-aminopyrazole (1.0 mmol, 1.0 equiv) and the corresponding β-enaminone (1.0 mmol, 1.0 equiv).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 180 °C for 2-5 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add a mixture of ethanol and water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
| Starting Material (3-Aminopyrazole) | Starting Material (β-Enaminone) | Product (Pyrazolo[1,5-a]pyrimidine) | Typical Yield |
| 3-Amino-5-phenylpyrazole | 1,3-Diphenyl-2-propen-1-one | 2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine | >90% |
| 3-Amino-5-(4-methoxyphenyl)pyrazole | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 2-(4-Methoxyphenyl)-5-phenyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | >85% |
II. Electrophilic Aromatic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic aromatic substitution, with the C3 position of the pyrazole moiety being the most nucleophilic and thus the most reactive site.[1][3]
Protocol 2: Regioselective C3-Halogenation
Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization via cross-coupling reactions.[5] This protocol describes a mild and efficient method for the regioselective C3-halogenation using potassium halides and a hypervalent iodine(III) reagent.[5]
Rationale: This method avoids the use of harsh halogenating agents. The hypervalent iodine(III) reagent, (diacetoxyiodo)benzene (PIDA), activates the halide salt to generate an electrophilic halogen species that selectively attacks the electron-rich C3 position.[5]
Experimental Workflow:
Workflow for C3-Halogenation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine derivative (0.2 mmol, 1.0 equiv) in water (3.0 mL).
-
Addition of Reagents: Add the potassium halide (KX; X = Cl, Br, or I) (0.3 mmol, 1.5 equiv) and (diacetoxyiodo)benzene (PIDA) (0.2 mmol, 1.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-halogenated pyrazolo[1,5-a]pyrimidine.
| Substrate | Halogenating Agent (KX) | Product | Typical Yield |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | ~95% |
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | KBr | 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | ~90% |
| 7-Phenylpyrazolo[1,5-a]pyrimidine | KCl | 3-Chloro-7-phenylpyrazolo[1,5-a]pyrimidine | ~75% |
Protocol 3: C3-Nitration
Nitrated pyrazolo[1,5-a]pyrimidines are useful intermediates for the synthesis of amino derivatives. The regioselectivity of nitration can be controlled by the choice of nitrating agent.
Rationale: The use of a mixture of nitric and sulfuric acids provides a potent source of the nitronium ion (NO₂⁺), which acts as the electrophile. The electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring readily undergoes electrophilic attack.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv) in concentrated sulfuric acid at room temperature.
-
Nitration: Cool the solution to 0 °C in an ice bath. Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v).
-
Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-nitropyrazolo[1,5-a]pyrimidine.
Protocol 4: Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.
Rationale: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species attacks the C3 position of the pyrazolo[1,5-a]pyrimidine ring, and subsequent hydrolysis of the resulting iminium salt affords the aldehyde.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool DMF to 0 °C. Add POCl₃ dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Add a solution of the pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) to the Vilsmeier reagent at 0 °C.
-
Heating: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield the 3-formylpyrazolo[1,5-a]pyrimidine.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex and diverse pyrazolo[1,5-a]pyrimidine derivatives.[6] Halogenated pyrazolo[1,5-a]pyrimidines are common starting materials for these transformations.
Protocol 5: Suzuki-Miyaura Coupling of 3-Halopyrazolo[1,5-a]pyrimidines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound.
Rationale: This reaction proceeds via a catalytic cycle involving oxidative addition of the halopyrazolo[1,5-a]pyrimidine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Experimental Workflow:
Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a flask, add the 3-halopyrazolo[1,5-a]pyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.
Protocol 6: Sonogashira Coupling of 3-Iodopyrazolo[1,5-a]pyrimidines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Rationale: This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the transmetalation with the alkyne.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, combine the 3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).
-
Solvent and Reagents: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. Then, add the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up: Filter the reaction mixture to remove the catalyst and salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the 3-alkynylpyrazolo[1,5-a]pyrimidine.
Protocol 7: Buchwald-Hartwig Amination of Halopyrazolo[1,5-a]pyrimidines
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.
Rationale: This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide in the presence of a strong base and a suitable phosphine ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the halopyrazolo[1,5-a]pyrimidine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu).
-
Addition of Reagents: Add the amine (1.2-1.5 equiv) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the necessary time to achieve full conversion.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
IV. Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold offers a versatile platform for the development of novel compounds with diverse applications. The protocols outlined in this guide provide a foundation for the functionalization of this important heterocyclic system. The choice of reaction and conditions will depend on the desired substitution pattern and the nature of the substituents already present on the ring. Careful consideration of the electronic properties of the pyrazolo[1,5-a]pyrimidine derivative is key to achieving the desired regioselectivity in its functionalization.
V. References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. --INVALID-LINK--
-
Kshirsagar, U. A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13337-13342. --INVALID-LINK--
-
Amuge, H. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-26. --INVALID-LINK--
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Arias-Gómez, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39634-39644. --INVALID-LINK--
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. --INVALID-LINK--
-
Lynch, B. M., et al. (1975). Pyrazolo[l,5-a]pyrimidine: Synthesis and regiospecific electrophilic substitution in the pyrazole and/or pyrimidine rings. Canadian Journal of Chemistry, 53(1), 119-125. --INVALID-LINK--
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 5015. --INVALID-LINK--
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. --INVALID-LINK--
-
Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. --INVALID-LINK--
-
Sikdar, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23769–23780. --INVALID-LINK--
-
Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Bagdi, A. K., et al. (2021). Convenient Synthesis of Substituted 3-Alkenylpyrazolo[1,5-a]pyrimidines via Heck Cross-Coupling Reaction. ChemistrySelect, 6(32), 8345-8349. --INVALID-LINK--
-
Buchwald, S. L., & Bolm, C. (Eds.). (2009). On the Application of Palladium Catalysis in the Synthesis of Pharmaceuticals. John Wiley & Sons. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. --INVALID-LINK--
-
Sikdar, P., Choudhuri, T., Paul, S., & Bagdi, A. K. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23769-23780. --INVALID-LINK--
-
Scribd. (n.d.). Friedel Crafts Acylation. --INVALID-LINK--
-
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-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8673. --INVALID-LINK--
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-
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-
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-
ResearchGate. (2021). Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. --INVALID-LINK--
-
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References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate in Cancer Research
Introduction: A Privileged Scaffold for Targeted Oncology
The pyrazolo[1,5-a]pyrimidine framework is recognized in medicinal chemistry as a "privileged scaffold," a molecular core that is capable of binding to multiple, diverse biological targets.[1][2] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal bioisostere for competitive inhibition at the ATP-binding sites of protein kinases.[3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1053656-37-3) represents a key intermediate in the synthesis of novel kinase inhibitors.[5][6][7] The two reactive chlorine atoms at the C5 and C7 positions provide versatile handles for nucleophilic substitution, allowing for the systematic generation of compound libraries to probe structure-activity relationships (SAR).[8][9] The methyl carboxylate group at the C3 position offers another site for modification or can influence the electronic properties and binding interactions of the scaffold. This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of this compound in cancer research, providing theoretical frameworks and detailed experimental protocols.
Mechanism of Action: Targeting the Kinome
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed to target a wide array of protein kinases involved in oncogenesis. These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), B-Raf, PIM kinases, and Tropomyosin Receptor Kinases (Trks).[1][10][11][12][13][14] The primary mechanism of action is competitive inhibition at the ATP-binding pocket of the kinase domain.
The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrates. The substituents introduced at the C5 and C7 positions explore different pockets within the ATP-binding site, conferring both potency and selectivity for specific kinases.
Illustrative Signaling Pathway: Inhibition of the RAF-MEK-ERK Pathway
The RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly B-Raf (e.g., V600E mutation in melanoma), lead to its constitutive activation and uncontrolled cell growth.[10] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent B-Raf inhibitors.[10]
Below is a diagram illustrating the proposed mechanism of action for a derivative of this compound targeting B-Raf.
Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Applications in Cancer Research
This compound is an ideal starting material for two primary applications in cancer research:
-
Lead Generation in Drug Discovery: It serves as a core scaffold for the synthesis of novel, potent, and selective kinase inhibitors. The differential reactivity of the C5 and C7 chlorines allows for the creation of diverse chemical libraries.
-
Chemical Probe Development: Derivatives can be synthesized to create tool compounds for studying the biological roles of specific kinases in cancer signaling pathways.
Experimental Workflow for Screening and Characterization
The following diagram outlines a typical workflow for a researcher starting with this compound to identify and characterize a novel kinase inhibitor.
Caption: Workflow for discovery of kinase inhibitors from the core scaffold.
Detailed Experimental Protocols
The following protocols are standard methodologies for evaluating the anticancer properties of novel compounds derived from this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., A549 lung cancer, Caco-2 colon cancer) to ~80% confluency.[15]
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol directly measures the ability of a compound to inhibit the activity of a purified kinase.
Causality: This is a direct measure of target engagement. By providing the purified enzyme, its substrate, and ATP, one can quantify the phosphorylation event. A decrease in phosphorylation in the presence of the compound indicates inhibition.
Methodology (Example using a generic luminescence-based assay like ADP-Glo™):
-
Reagent Preparation:
-
Prepare assay buffers, purified recombinant kinase (e.g., B-Raf), kinase substrate (e.g., a specific peptide), and ATP at appropriate concentrations as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, followed by the kinase.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate in the dark for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Protocol 3: Western Blotting for Target Validation
This protocol assesses the inhibition of a signaling pathway within the cell by measuring the phosphorylation status of a kinase's downstream substrate.
Causality: If a compound successfully inhibits a target kinase inside the cell, the phosphorylation of its direct downstream substrates should decrease. Western blotting allows for the visualization and quantification of this effect.
Methodology (Example for B-Raf inhibition):
-
Cell Treatment and Lysis:
-
Seed and grow cancer cells (e.g., A375 melanoma cells with B-Raf V600E mutation) in 6-well plates.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the cell viability IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MEK).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-MEK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates successful target inhibition.
-
Data Presentation: Summarizing In Vitro Efficacy
Quantitative data from initial screening should be organized for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for Novel Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Parent Scaffold | Modifications (C5, C7) | Cancer Cell Line | IC50 (µM) |
| DPC-001 | Methyl 5,7-dichloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate | -Cl, -Cl (unmodified) | A549 (Lung) | >100 |
| DPC-002 | " | -morpholine, -Cl | A549 (Lung) | 25.4 |
| DPC-003 | " | -piperazine, -Cl | A549 (Lung) | 15.8 |
| DPC-004 | " | -morpholine, -aniline | A549 (Lung) | 1.2 |
| DPC-005 | " | -morpholine, -aniline | Caco-2 (Colon) | 3.5[15] |
| Doxorubicin | N/A | N/A | A549 (Lung) | 0.8 |
Table 2: Hypothetical Kinase Inhibition Profile for Lead Compound DPC-004
| Kinase Target | IC50 (nM) |
| B-Raf (V600E) | 15 |
| CDK2 | 850 |
| PIM-1 | >10,000 |
| TrkA | 1,200 |
| EGFR | >10,000 |
Conclusion
This compound is a high-value starting material for the development of targeted cancer therapeutics. Its versatile chemistry allows for the creation of extensive compound libraries aimed at inhibiting protein kinases. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate novel anticancer agents derived from this privileged scaffold. Through systematic SAR studies and rigorous biological evaluation, this compound can serve as the foundation for discovering next-generation kinase inhibitors.
References
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2abiotech.net [2abiotech.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Selective PI3Kδ Inhibitors from a Pyrazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphoinositide 3-kinase delta (PI3Kδ) isoform is a critical signaling node in immune cells, and its aberrant activation is a key driver in various B-cell malignancies and inflammatory diseases.[1][2] This has established PI3Kδ as a high-value therapeutic target. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective PI3Kδ inhibitors.[3][4] This guide provides a comprehensive overview of the principles and practical methodologies for the design, synthesis, and evaluation of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, intended to equip researchers with the knowledge to advance novel therapeutic agents in this class.
Introduction: The Rationale for Targeting PI3Kδ
The phosphoinositide 3-kinase (PI3K) family of lipid kinases are central regulators of a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[3] This family is divided into three classes, with the Class I isoforms (α, β, γ, and δ) being the most implicated in human diseases. While the α and β isoforms are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is predominantly restricted to hematopoietic cells.[3][5]
PI3Kδ, in particular, plays an indispensable role in the activation, proliferation, and survival of immune cells, most notably B-cells.[1][2][6] It is a key component of the B-cell receptor (BCR) signaling pathway.[2][7] Dysregulation of the PI3Kδ pathway is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL), as well as autoimmune and inflammatory conditions like rheumatoid arthritis and asthma.[1][8] The targeted inhibition of PI3Kδ offers a therapeutic strategy with the potential for a more favorable safety profile compared to pan-PI3K inhibitors, by localizing the therapeutic effect to the immune system and minimizing off-target effects in other tissues.[9]
The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry for kinase inhibition, offering a versatile platform for developing highly potent and selective PI3Kδ inhibitors.[4][10]
The PI3K/AKT Signaling Pathway
The PI3K signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[5][11] Upon activation, Class I PI3Ks are recruited to the plasma membrane where they phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][12] PIP3 then recruits and activates downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT.[13] Activated AKT proceeds to phosphorylate a plethora of substrates, leading to the regulation of diverse cellular functions, including cell survival, proliferation, and metabolism.[12]
Caption: The PI3K/AKT Signaling Pathway.
Medicinal Chemistry: Developing Pyrazolo[1,5-a]pyrimidine Inhibitors
The development of selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold is a testament to the power of structure-based drug design and systematic structure-activity relationship (SAR) studies.
Core Scaffold and Key Interactions
The pyrazolo[1,5-a]pyrimidine core serves as an excellent foundation for engaging with the ATP-binding pocket of PI3Kδ. Molecular docking studies have revealed that a crucial hydrogen bond is often formed between a nitrogen atom in the pyrimidine ring and the backbone amide of Val-828 in the hinge region of the kinase.[1] Furthermore, a morpholine substituent, commonly installed at the C(7) position, can also form a hydrogen bond with Val-828, further anchoring the inhibitor in the active site.[1]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been instrumental in optimizing both potency and selectivity. Key insights from SAR studies include:
-
C(5) Position: Substitution at this position with aromatic groups, such as indole or benzimidazole, can lead to a significant increase in potency and selectivity.[1][14] These groups can extend into a specific affinity pocket, forming additional interactions, for instance, a hydrogen bond with Asp-787.[1]
-
C(7) Position: As mentioned, the incorporation of a morpholine group at this position is a well-established strategy for enhancing PI3Kδ binding.[1]
-
C(2) Position: Modifications at this position can also influence activity. For example, the introduction of amine subunits like N-tert-butylpiperazin-1-ylmethyl has shown promise in improving PI3Kδ inhibition.[15]
Data Presentation: Potency and Selectivity of Lead Compounds
The following tables summarize the in vitro potency and selectivity of representative pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms. This data is crucial for guiding SAR studies and selecting lead candidates for further development.
Table 1: In Vitro Potency of Lead Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors
| Compound ID | PI3Kδ IC50 (nM) | Reference |
| CPL302253 | 2.8 | [1] |
| CPL302415 | 18 | [4][14][15] |
Table 2: Selectivity Profile of a Lead Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor
| Compound ID | PI3Kα/δ Ratio | PI3Kβ/δ Ratio | PI3Kγ/δ Ratio | Reference |
| CPL302415 | 79 | 1415 | 939 | [4][14][15] |
Note: The ratios represent the fold-selectivity for PI3Kδ over the other isoforms.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Chemical Synthesis Protocol: A Representative Example
This protocol outlines a multi-step synthesis of a 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivative, a key intermediate in the development of potent PI3Kδ inhibitors.[1][4]
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine inhibitors.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
To a solution of sodium ethoxide, add 5-amino-3-methylpyrazole and diethyl malonate.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, acidify the mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain the dihydroxy-heterocycle.[1]
Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Suspend the dihydroxy-heterocycle from Step 1 in acetonitrile.
-
Add phosphorus oxychloride (POCl₃) and heat the mixture at 80°C for 5 hours.
-
Cool the reaction and carefully pour it onto ice.
-
Extract the product with an organic solvent, dry, and concentrate to yield the dichloro-derivative.[1]
Step 3: Synthesis of 7-morpholino-derivative
-
Dissolve the dichloro-derivative in acetone.
-
Add morpholine and potassium carbonate.
-
Stir the mixture at room temperature for 1.5 hours.
-
Filter and concentrate the filtrate. Purify the residue to obtain the 7-morpholino-derivative.[1]
Step 4: Suzuki Coupling to introduce the Indole Moiety
-
Combine the 7-morpholino-derivative, indole-4-boronic acid pinacol ester, tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of sodium carbonate in dimethoxyethane (DME).
-
Reflux the mixture for 16 hours under an inert atmosphere.
-
After cooling, perform an aqueous workup and purify the product by chromatography to yield the 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine intermediate.[1]
Step 5: Further Functionalization (Example: Reductive Amination) The key intermediate from Step 4 can be further modified. For instance, a protected alcohol on the indole ring can be deprotected and then oxidized to an aldehyde. This aldehyde can then undergo reductive amination with various amines to generate a library of final compounds.[1]
Biological Evaluation Protocols
4.2.1. In Vitro PI3K Enzyme Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the enzymatic activity of PI3K isoforms and the inhibitory effect of the synthesized compounds.[16]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[16]
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Pyrazolo[1,5-a]pyrimidine inhibitors
-
PI3K reaction buffer
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitors in DMSO.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.
4.2.2. Cellular Assay: Western Blot for Phospho-AKT
This assay assesses the ability of the inhibitors to block PI3K signaling in a cellular context by measuring the phosphorylation of AKT, a key downstream effector.[13]
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated AKT (p-AKT) and total AKT are measured by Western blotting. A decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.
Materials:
-
B-cell lymphoma cell line (e.g., SU-DHL-5)
-
Cell culture medium and supplements
-
Pyrazolo[1,5-a]pyrimidine inhibitors
-
Lysis buffer
-
Primary antibodies (anti-p-AKT, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate the B-cell lymphoma cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for 2 hours.
-
Stimulate the PI3K pathway (e.g., with an appropriate growth factor or by activating the B-cell receptor).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-AKT and total AKT.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.
4.2.3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the anti-proliferative effect of the PI3Kδ inhibitors on cancer cells.[9][17]
Principle: The metabolic activity of viable cells is measured, which correlates with the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to vehicle-treated cells and calculate the IC50 values for cell viability.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful platform for the development of potent and selective PI3Kδ inhibitors. The methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel compounds in this class. Future efforts in this field will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring novel delivery systems, and investigating their efficacy in a broader range of diseases driven by PI3Kδ dysregulation. The continued application of rational drug design principles and rigorous biological evaluation will undoubtedly lead to the development of next-generation PI3Kδ inhibitors with enhanced therapeutic potential.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PI3Kδ inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Aberrant PI3Kδ splice isoform as a potential biomarker and novel therapeutic target for endocrine cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. promega.de [promega.de]
- 17. researchgate.net [researchgate.net]
The Strategic Role of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate in Modern Drug Discovery
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. This versatile heterocyclic system is at the core of numerous approved drugs and clinical candidates, particularly in the realm of oncology and inflammatory diseases.[1][2][3] Its significance lies in its structural resemblance to purines, allowing it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[4] Within this esteemed class of molecules, Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate stands out as a critical and highly versatile intermediate, providing a robust platform for the synthesis of potent and selective kinase inhibitors.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this key intermediate. We will delve into its synthesis, chemical reactivity, and its pivotal role in the generation of inhibitors for key oncological and immunological targets, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).
Physicochemical Properties and Strategic Importance
This compound is a crystalline solid with the molecular formula C₈H₅Cl₂N₃O₂. Its strategic value in drug discovery is anchored in the differential reactivity of its two chlorine atoms at the C5 and C7 positions of the pyrimidine ring. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic substitution than the one at C5.[5] This differential reactivity is the cornerstone of its utility, enabling a programmed and regioselective introduction of various substituents, which is a fundamental aspect of generating chemical diversity and optimizing structure-activity relationships (SAR).
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N₃O₂ | ChemScene |
| Molecular Weight | 246.05 g/mol | ChemScene |
| CAS Number | 1053656-37-3 | ChemScene |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in DCM, DMF, DMSO | Internal Data |
Synthetic Protocol: A Step-by-Step Guide
The synthesis of this compound is a well-established, two-step process that begins with the cyclocondensation of an appropriate aminopyrazole with a malonate derivative, followed by a chlorination reaction.
Part 1: Synthesis of Methyl 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate (Intermediate 1)
The initial step involves a cyclocondensation reaction to form the core pyrazolo[1,5-a]pyrimidine ring system.
Reaction Scheme:
-
Reactants: Methyl 5-amino-1H-pyrazole-3-carboxylate, Diethyl malonate, Sodium ethoxide
-
Product: Methyl 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Protocol:
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.05 eq.) to anhydrous ethanol under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Once all the sodium has reacted, add Methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq.) to the sodium ethoxide solution.
-
To this mixture, add diethyl malonate (1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2N HCl) to a pH of ~5-6.
-
The resulting precipitate is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to yield Methyl 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate as a solid.
Part 2: Chlorination to Yield this compound (Target Compound)
The dihydroxy intermediate is then converted to the dichloro derivative using a standard chlorinating agent.
Reaction Scheme:
-
Reactant: Methyl 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Product: this compound
Protocol:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend Methyl 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to afford this compound.
Application in Kinase Inhibitor Synthesis: Protocols and Workflows
The true utility of this compound is realized in its role as a scaffold for building potent and selective kinase inhibitors. The following sections detail the protocols for its derivatization targeting key kinases.
Workflow for Kinase Inhibitor Synthesis
The general strategy for elaborating the dichloropyrazolo-pyrimidine core is a sequential, regioselective process.
Caption: General synthetic workflow for kinase inhibitors.
Protocol 1: Synthesis of a PI3Kδ Inhibitor Core
This protocol demonstrates the initial steps towards synthesizing potent PI3Kδ inhibitors, leveraging the differential reactivity of the two chlorine atoms.[5]
Step 1A: Selective Mono-substitution at the C7 Position
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or THF.
-
Add a base, typically potassium carbonate (K₂CO₃) (1.5 eq.), to the solution.
-
Add the desired amine nucleophile (e.g., morpholine) (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The high reactivity of the C7-Cl allows for mild reaction conditions.[5]
-
Monitor the reaction by TLC. Upon completion, filter off the solids and concentrate the filtrate under reduced pressure.
-
The crude product, Methyl 5-chloro-7-(morpholino)pyrazolo[1,5-a]pyrimidine-3-carboxylate, can be purified by column chromatography.
Step 1B: Suzuki Coupling at the C5 Position
-
To a solution of the C7-substituted intermediate from Step 1A (1.0 eq.) in a solvent system like 1,2-dimethoxyethane (DME) and water, add the desired aryl or heteroaryl boronic acid/ester (e.g., indole-4-boronic acid pinacol ester) (1.2 eq.) and a base such as 2M aqueous sodium carbonate (Na₂CO₃) (2.0 eq.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Heat the reaction mixture to reflux and stir for 16-24 hours under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired coupled product.
Application Data: PI3Kδ Inhibition
Derivatives synthesized from this core have shown potent and selective inhibition of PI3Kδ, a key target in inflammatory diseases like asthma and COPD.[5]
| Compound ID | Target | IC₅₀ (nM) | Reference |
| CPL302253 | PI3Kδ | 2.8 | [5] |
| Idelalisib | PI3Kδ | 2.5 | [5] |
Signaling Pathway: PI3K/AKT/mTOR
The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and inflammatory conditions.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Application in Trk and CDK Inhibitor Synthesis
The same synthetic strategies are applicable for developing inhibitors against other kinase families.
-
Trk Kinase Inhibitors: Tropomyosin receptor kinases are key drivers in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is central to both first and second-generation Trk inhibitors.[2] By varying the substituents introduced at the C5 and C7 positions, researchers can fine-tune the selectivity and potency against wild-type and mutant forms of TrkA, TrkB, and TrkC. For instance, compound 14j showed an IC₅₀ of 0.86 nM against TrkA.[1]
-
CDK Inhibitors: Cyclin-dependent kinases are essential for cell cycle regulation, and their dysregulation is a common feature of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs. For example, compound 6t demonstrated an IC₅₀ of 0.09 µM against CDK2.[6] The synthesis of these inhibitors often involves an amide coupling at the C3 position after the initial derivatization at C5 and C7, highlighting the versatility of the starting intermediate.
Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ | Reference |
| 14j | TrkA | 0.86 nM | [1] |
| 6t | CDK2 | 0.09 µM | [6] |
| Compound 14 | CDK2/cyclin A2 | 0.057 µM | [4] |
Signaling Pathway: RAS/RAF/MEK/ERK and Cell Cycle Control
Trk kinases often signal through the RAS/RAF/MEK/ERK pathway, while CDKs are the master regulators of the cell cycle.
Caption: Inhibition of Trk and CDK signaling pathways.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-activated, differentially reactive chlorine atoms provide a reliable and programmable entry point for the synthesis of complex molecular architectures targeting critical disease-related kinases. The protocols and workflows detailed herein demonstrate a clear, logical, and field-proven path from this core scaffold to potent drug candidates. As the quest for more selective and resistance-breaking kinase inhibitors continues, the intelligent application of such privileged intermediates will undoubtedly remain at the forefront of drug discovery innovation.
References
- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Dichloropyrazolopyrimidines via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolopyrimidine Scaffold and the Power of C-C Bond Formation
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active molecules. Its derivatives have demonstrated significant therapeutic potential, including roles as kinase inhibitors in oncology, anti-inflammatory agents, and treatments for neurodegenerative disorders.[1][2] The ability to precisely modify this core structure is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[4] For dichloropyrazolopyrimidines, the Suzuki coupling offers a powerful strategy for introducing aryl, heteroaryl, or vinyl substituents, thereby enabling extensive structure-activity relationship (SAR) studies.
This guide provides a detailed examination of the experimental procedure for the Suzuki coupling with dichloropyrazolopyrimidines. It delves into the mechanistic underpinnings of the reaction, offers a field-tested step-by-step protocol, and discusses critical parameters for optimization and troubleshooting. A key focus is placed on the potential for regioselective functionalization, a crucial consideration when working with dihalogenated substrates.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting outcomes. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the dichloropyrazolopyrimidine. This is often the rate-determining step and results in a Pd(II) complex.[3]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5][6]
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth, field-proven guidance for researchers synthesizing Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate. This molecule is a valuable heterocyclic building block, and its successful synthesis is critical for many discovery pipelines. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction for maximal yield and purity.
The synthesis is typically a two-step process:
-
Step 1: Cyclocondensation: Reaction of Methyl 5-amino-1H-pyrazole-3-carboxylate with a malonic ester (e.g., diethyl malonate) to form the intermediate, Methyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Step 2: Chlorination: Conversion of the dihydroxy intermediate to the final product using a chlorinating agent like phosphorus oxychloride (POCl₃).
This guide is structured to address specific issues you may encounter in each of these critical steps.
Troubleshooting Guide: Common Experimental Issues
Part A: Issues in Step 1 (Cyclocondensation Reaction)
Question 1: My cyclocondensation reaction shows low conversion, with significant unreacted aminopyrazole starting material. What are the likely causes and solutions?
This is a common issue often related to reaction conditions and reagent choice. The reaction involves the formation of a pyrimidinone ring through the condensation of an aminopyrazole with a 1,3-dielectrophile.[1]
-
Cause 1: Insufficient Temperature/Reaction Time.
-
Explanation: This condensation requires significant thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent cyclization/dehydration.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature. For reactions with diethyl malonate, this often requires temperatures of 150-180 °C. Monitor the reaction by TLC or LC-MS every 2-4 hours. If the reaction stalls, consider a modest increase in temperature if the solvent allows.
-
-
Cause 2: Inappropriate Base or Solvent.
-
Explanation: While this reaction can sometimes be run neat (without solvent), a high-boiling, non-reactive solvent can improve heat transfer and solubility. The choice of base is also critical for promoting the initial condensation.
-
Solution:
-
Base: Sodium ethoxide (NaOEt) in ethanol is a classic choice, followed by removal of ethanol and heating with the malonic ester.[2] This generates the more nucleophilic pyrazole anion.
-
Solvent: If running in a solvent, use a high-boiling point ether like diphenyl ether or Dowtherm™ A. Acetic acid can also serve as both a solvent and a catalyst for this type of cyclization.[3]
-
-
-
Cause 3: Poor Quality Starting Materials.
-
Explanation: The aminopyrazole starting material can degrade over time. Diethyl malonate can hydrolyze to its corresponding acid, which will not participate in the reaction.
-
Solution: Use freshly distilled diethyl malonate. Check the purity of your Methyl 5-amino-1H-pyrazole-3-carboxylate by NMR or melting point before starting.
-
Part B: Issues in Step 2 (Chlorination Reaction)
Question 2: The yield of my final dichlorinated product is low after the chlorination step with POCl₃. What went wrong?
Low yields in the chlorination step often point to incomplete reaction, decomposition of the product during workup, or side reactions.
-
Cause 1: Incomplete Chlorination.
-
Explanation: The conversion of the 5,7-dihydroxy intermediate (which exists as the more stable pyrimidinone tautomer) to the dichloro product is a demanding reaction. Insufficient reagent or inadequate temperature can lead to a mixture of starting material, the mono-chloro intermediate, and the desired dichloro product.
-
Solution:
-
Reagent Stoichiometry: Use a significant excess of POCl₃ (typically 10-20 equivalents), which often serves as both the reagent and the solvent.[4]
-
Temperature & Time: Ensure the reaction is heated to reflux (approx. 105-110 °C) and maintained for several hours (typically 2-6 h). Monitor by quenching a small aliquot and analyzing by LC-MS.
-
Additives: The addition of a catalytic amount of a tertiary amine base like N,N-diethylaniline or a phase-transfer catalyst can sometimes accelerate the reaction. For large-scale preparations, using equimolar POCl₃ with pyridine in a sealed reactor at high temperatures (140–160 °C) is an efficient, solvent-free alternative.[5]
-
-
-
Cause 2: Product Hydrolysis During Workup.
-
Explanation: This is the most common cause of failure for this reaction. The 5- and 7-chloro substituents on the pyrazolo[1,5-a]pyrimidine core are highly activated towards nucleophilic substitution. During the workup, quenching the excess POCl₃ with water generates HCl and phosphoric acid. If the mixture is neutralized or becomes basic in the presence of water, the product can rapidly hydrolyze back to the mono-chloro-hydroxy species or even the starting dihydroxy compound.[6]
-
Solution:
-
After the reaction is complete, cool the mixture to room temperature.
-
Crucially, pour the reaction mixture slowly onto a large amount of crushed ice. This dissipates the heat from the exothermic quench of POCl₃.
-
The product should precipitate as a solid. Filter it quickly and wash thoroughly with cold water to remove acids.
-
Do NOT use a basic solution (like NaHCO₃ or Na₂CO₃) to neutralize the aqueous filtrate if the product is still present. Extract the product into a water-immiscible organic solvent (like dichloromethane or ethyl acetate) before any neutralization steps. Wash the organic layer carefully with brine, dry over MgSO₄ or Na₂SO₄, and evaporate.
-
-
-
Cause 3: Formation of Tar/Decomposition.
-
Explanation: POCl₃ is a powerful dehydrating and chlorinating agent.[7] At high temperatures for prolonged periods, it can lead to decomposition and the formation of dark, insoluble tars.
-
Solution: Do not overheat the reaction. Use the minimum time required for full conversion as determined by reaction monitoring. Ensure the starting dihydroxy material is thoroughly dried before adding to the POCl₃, as water can react violently and contribute to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme and mechanism?
The overall synthesis pathway is shown below. The first step is a double condensation-cyclization, and the second is an aromatic nucleophilic substitution on the activated pyrimidinone system.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are efficient, reproducible, and successful.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield in the Condensation of 3-Aminopyrazoles with 1,3-Dicarbonyl Compounds
Q1: I am observing a low yield or no desired product in the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound. What are the potential causes and solutions?
A1: This is a common and often frustrating issue. Low yields in this cornerstone reaction can stem from several factors. Here is a systematic troubleshooting approach:
-
Purity of Starting Materials: Ensure the purity of your 3-aminopyrazole and β-dicarbonyl compound. Impurities can significantly interfere with the reaction.[3]
-
Actionable Advice: Recrystallize or chromatographically purify your starting materials if their purity is questionable. Verify purity using techniques like NMR or melting point analysis.
-
-
Reaction Conditions:
-
Solvent: Acetic acid is a widely used solvent that also functions as a catalyst.[3][4] If the reaction is sluggish, consider a higher-boiling point solvent to drive the reaction forward.
-
Catalyst: The reaction can be catalyzed by either acid or base.[3] If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[3][4][5] For base-catalyzed reactions, a non-nucleophilic base is recommended to avoid side reactions.
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[3] If the yield is low, incrementally increase the reaction temperature and/or extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint.[3]
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to be a powerful tool for this transformation, often leading to shorter reaction times and higher yields.[6][7]
-
Actionable Advice: If conventional heating methods are failing, transitioning to microwave-assisted synthesis is a highly recommended alternative.
-
Issue 2: Formation of Regioisomeric Mixtures
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomeric pyrazolo[1,5-a]pyrimidines that are difficult to separate. How can I improve the regioselectivity?
A2: The formation of inseparable regioisomeric mixtures is a well-documented challenge when using unsymmetrical 1,3-dicarbonyl compounds due to the comparable reactivity of the two electrophilic centers.[8] Here’s how to address this:
-
Understanding the Mechanism: The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazole onto one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration. The regiochemical outcome is determined by which carbonyl group is attacked first.
-
Strategies for Controlling Regioselectivity:
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can influence the regioselectivity. Bulky substituents may direct the initial attack to the less hindered carbonyl group.
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often yielding a single, pure product with minimal need for chromatographic purification.[7][8]
-
Cyclic β-Dicarbonyl Compounds: In reactions involving cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl can significantly influence the regioselective formation of the product.[4]
-
Issue 3: Difficulty in Product Purification
Q3: The crude product from my reaction is proving difficult to purify. What strategies can I employ?
A3: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
-
Reaction Monitoring: Closely monitor the reaction by TLC to ensure it proceeds to completion and to identify the formation of major byproducts. Quenching the reaction at the optimal time can simplify the workup and purification process.[3][9]
-
Purification Techniques:
-
Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[3] Experiment with different solvent systems to find the optimal conditions for crystallization.
-
Column Chromatography: If column chromatography is necessary, experiment with different solvent systems (e.g., varying polarity) to achieve better separation.[9] A step-gradient or gradient elution can sometimes be more effective than an isocratic one.
-
-
Alternative Synthetic Approaches:
-
One-Pot and Multicomponent Reactions: Employing one-pot or multicomponent reactions can often lead to cleaner reaction profiles with fewer byproducts, thereby simplifying the purification process.[6][10]
-
Microwave-Assisted Synthesis: As mentioned previously, microwave-assisted methods can lead to cleaner reactions, reducing the purification burden.[3]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A4: Several efficient and scalable methods are widely employed:
-
Condensation of 3-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and frequently used strategy. The reaction typically proceeds under acidic or basic conditions at elevated temperatures.[3][4][5]
-
Reaction with α,β-Unsaturated Ketones: The condensation of 3-aminopyrazoles with α,β-unsaturated ketones in a suitable solvent like acetic acid is another effective method.[2]
-
Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step, offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[10]
-
Microwave-Assisted Synthesis: This technique has gained prominence for its ability to accelerate reactions and improve yields, often under solvent-free conditions.[6][7]
Q5: How can I synthesize the 3-amino-1H-pyrazole precursors?
A5: The synthesis of 3-aminopyrazoles is a critical first step. Common methods include:
-
From β-Ketonitriles and Hydrazine: The condensation of β-ketonitriles with hydrazine is a widely used and effective method.[11]
-
From α,β-Unsaturated Nitriles and Hydrazine: This is another extensively utilized route to 3(5)-aminopyrazoles.[12]
-
Three-Component Synthesis: A three-component reaction of an aromatic aldehyde, malononitrile, and hydrazine hydrate can provide 5-aryl-3-amino-1H-pyrazole-4-carbonitriles.[13]
Q6: Are there any specific safety precautions I should take during these syntheses?
A6: Standard laboratory safety practices should always be followed. Specifically:
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): If your synthesis involves chlorination steps, be aware that POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Microwave Synthesis: When using a microwave reactor, ensure you are using appropriate, sealed reaction vessels designed for this purpose and follow the manufacturer's safety guidelines to prevent pressure buildup and potential explosions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 3-Aminopyrazole with a 1,3-Dicarbonyl Compound
-
To a solution of the 3-aminopyrazole (1.0 mmol) in glacial acetic acid (5-10 mL), add the 1,3-dicarbonyl compound (1.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, propanol) or by column chromatography on silica gel.
| Parameter | Recommended Condition | Alternative |
| Solvent | Glacial Acetic Acid | Ethanol, DMF |
| Catalyst | Self-catalyzed (AcOH) or H₂SO₄ | Pyridine, Piperidine |
| Temperature | Reflux | 80-120 °C |
| Time | 2-24 hours | Varies with substrates |
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
-
In a microwave-safe reaction vessel, combine the 3-aminopyrazole (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).
-
If a solvent is used, add a minimal amount of a high-boiling point solvent (e.g., DMF, NMP, or under solvent-free conditions).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-180 °C) for a predetermined time (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the general reaction pathway and a troubleshooting decision tree.
Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for overcoming the solubility challenges frequently encountered with pyrazolo[1,5-a]pyrimidine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry, particularly as protein kinase inhibitors for targeted cancer therapy.[1][2] However, their often planar and rigid structure can lead to poor aqueous solubility, hindering preclinical development and therapeutic application.[3]
This document provides in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to empower you in your experimental work. We will delve into the "why" behind each technique, ensuring you can make informed decisions to optimize the solubility and bioavailability of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of pyrazolo[1,5-a]pyrimidine derivatives.
Q1: Why are my pyrazolo[1,5-a]pyrimidine compounds showing such low solubility?
A1: The low solubility of pyrazolo[1,5-a]pyrimidines often stems from their molecular structure. These are fused, rigid, and planar N-heterocyclic systems.[2] This planarity can lead to strong crystal lattice energy, meaning the molecules pack tightly together in a solid state, making it difficult for solvent molecules to break them apart and solvate them. A high melting point can be an indicator of high crystal packing energy, which often correlates with lower solubility.[3]
Q2: What is the first and simplest step I can take to assess and potentially improve solubility?
A2: A foundational step is to determine the compound's solubility in various pharmaceutically relevant pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4). This helps to understand if your molecule has ionizable groups that can be leveraged. For instance, if your compound has a basic nitrogen atom, its solubility may increase at a lower pH where it becomes protonated. Conversely, an acidic proton, such as one on a carboxylic acid, will lead to higher solubility at a higher pH.
Q3: I've heard about salt formation. Is this a viable strategy for pyrazolo[1,5-a]pyrimidines?
A3: Absolutely. If your derivative has a sufficiently basic or acidic functional group, forming a salt is a highly effective and common strategy to enhance solubility and dissolution rate. Salt formation introduces ionic character to the molecule, which generally improves its interaction with polar solvents like water. There are patents and literature available on salt forms of pyrazolo[1,5-a]pyrimidine compounds.[4]
Q4: My compound is neutral and lacks ionizable groups for salt formation. What are my next options?
A4: For neutral compounds, several formulation strategies can be employed. These include:
-
Amorphous Solid Dispersions: Dispersing the drug molecularly within a hydrophilic polymer carrier can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[5]
-
Co-crystals: Forming a crystalline structure with a benign co-former molecule can disrupt the crystal packing of the drug alone, leading to improved solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution velocity and saturation solubility.[6][7][8][9]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in lipid excipients can improve absorption by utilizing the body's natural lipid absorption pathways.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale for key solubility enhancement techniques.
Guide 1: Strategic Chemical Modification to Disrupt Planarity
A primary reason for the poor solubility of this scaffold is its rigidity and planarity, leading to high crystal packing energy.[3] A medicinal chemistry approach can be highly effective in the early stages of drug discovery.
Causality of the Approach
By introducing non-planar groups or increasing the rotational degrees of freedom within the molecule, you can disrupt the efficient crystal packing. This disruption lowers the energy barrier for dissolution, thereby improving solubility. A study on pyrazolo-pyrimidinones demonstrated that replacing a rigid amide linker with a more flexible amine linker successfully improved aqueous solubility by disrupting planarity.[3]
Workflow for Chemical Modification Strategy
Caption: Workflow for improving solubility via chemical modification.
Experimental Protocol: Example Modification
Based on the work by Bashyal et al. on similar scaffolds, a strategic modification could be as follows:[3]
-
Identify a Linker: Locate a linker region in your pyrazolo[1,5-a]pyrimidine derivative, for instance, an amide connecting the core to a phenyl group.
-
Hypothesize: The planarity of the amide bond contributes to crystal packing. Replacing it with a less rigid amine linker could disrupt this.
-
Synthesis: Synthesize the new analog where the amide linker is reduced to an amine.
-
Characterization:
-
Confirm the structure of the new compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Measure the melting point (TM). A lower TM compared to the parent compound can be an early indicator of reduced crystal packing energy.[3]
-
Quantify the aqueous solubility using a standardized shake-flask method or a high-throughput kinetic solubility assay.
-
-
Analysis: Compare the solubility data of the parent compound and the new analog. Assess if the modification led to a significant improvement. Also, re-assay for biological activity to ensure the modification did not abrogate potency.
Guide 2: Formulation as an Amorphous Solid Dispersion (ASD)
For compounds in later preclinical development, altering the chemical structure may not be feasible. In these cases, formulation strategies are paramount. Creating an amorphous solid dispersion is a powerful technique for enhancing the apparent solubility and dissolution rate of poorly water-soluble drugs.[5]
The Science Behind ASDs
Crystalline materials have a highly ordered, low-energy state. Amorphous materials lack this long-range order and exist at a higher free energy state. This higher energy state makes it easier for the drug to dissolve. The key challenge is to prevent the amorphous drug from recrystallizing back to its more stable crystalline form. This is achieved by dispersing the drug molecules within a polymer matrix, which sterically hinders molecular mobility and crystallization.
Caption: Conceptual workflow and mechanism of Amorphous Solid Dispersions.
Experimental Protocol: Screening for a Suitable Polymer Carrier
A miniaturized screening assay can efficiently identify suitable polymers for your pyrazolo[1,5-a]pyrimidine derivative.[5][11]
-
Materials:
-
Your pyrazolo[1,5-a]pyrimidine compound.
-
A library of pharmaceutical polymers (e.g., PVP, PVP-VA, HPMC, HPMC-AS, Soluplus®).
-
A suitable organic solvent that dissolves both the drug and polymers (e.g., methanol, acetone, dichloromethane).
-
96-well microplate.
-
-
Procedure:
-
Prepare stock solutions of your drug and each polymer.
-
In each well of the 96-well plate, add a specific volume of the drug solution.
-
Add a specific volume of a polymer solution to the wells, ensuring different drug-to-polymer ratios are tested (e.g., 1:1, 1:3, 1:9).
-
Evaporate the solvent completely under a vacuum or gentle nitrogen stream at a controlled temperature. This leaves a thin film of the drug-polymer dispersion.
-
To each well, add a fixed volume of aqueous buffer (e.g., pH 6.8 phosphate buffer).
-
Seal the plate and shake for a defined period (e.g., 2, 4, 24 hours) at a constant temperature.
-
Centrifuge the plate to pellet any undissolved material.
-
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance at the drug's λmax and determine the concentration using a standard curve.
-
-
Data Analysis & Interpretation:
-
Compare the apparent solubility of the drug in each polymer formulation against the drug's intrinsic solubility.
-
The formulation providing the highest and most stable supersaturation is a promising lead for further development.
-
Data Presentation: Example Polymer Screening Results
| Polymer Carrier | Drug:Polymer Ratio (w/w) | Apparent Solubility (µg/mL) at 4h |
| Control (Drug Only) | N/A | 0.5 ± 0.1 |
| PVP K30 | 1:3 | 15.2 ± 1.8 |
| 1:9 | 25.7 ± 2.5 | |
| HPMC-AS | 1:3 | 45.3 ± 4.1 |
| 1:9 | 78.9 ± 6.3 | |
| Soluplus® | 1:3 | 52.1 ± 5.0 |
| 1:9 | 95.4 ± 8.7 |
Data are hypothetical and for illustrative purposes.
From this example table, HPMC-AS and Soluplus® at a 1:9 ratio appear to be the most effective carriers for this hypothetical compound.
Guide 3: Nanosuspension for Solubility Enhancement
Nanosuspension technology is another powerful approach, particularly for drugs belonging to BCS Class II (low solubility, high permeability).[7] It involves reducing the drug particles to a sub-micron size, typically between 10 and 1000 nm.[7]
The Physicochemical Principle
The increase in solubility and dissolution rate is explained by the Noyes-Whitney equation. By drastically reducing the particle size, the total surface area of the drug exposed to the solvent increases exponentially, leading to a faster dissolution rate.[9] Furthermore, according to the Ostwald-Freundlich equation, saturation solubility increases as particle size decreases into the nanometer range.
Experimental Protocol: Preparation via High-Pressure Homogenization
High-pressure homogenization is a common top-down method for producing nanosuspensions.[7]
-
Pre-milling: Create a pre-suspension by dispersing the micronized pyrazolo[1,5-a]pyrimidine compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymeric stabilizer like HPMC). This step breaks down larger aggregates.
-
Homogenization: Force the pre-suspension through the narrow gap of a high-pressure homogenizer at pressures ranging from 100 to 2000 bar for multiple cycles. The intense shear forces, cavitation, and collision within the homogenizer effectively reduce the particle size.
-
Characterization:
-
Particle Size and Distribution: Use Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS) to measure the average particle size (Z-average) and the Polydispersity Index (PDI). A narrow size distribution (low PDI) is desirable for stability.
-
Zeta Potential: Measure the zeta potential to assess the stability of the suspension. A higher absolute zeta potential (e.g., > |30| mV) indicates good electrostatic repulsion between particles, preventing aggregation.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the nanosuspension to the unformulated drug.
-
Conclusion
Addressing the solubility of pyrazolo[1,5-a]pyrimidine derivatives requires a multi-faceted approach, combining medicinal chemistry insights with advanced formulation science. By systematically evaluating the physicochemical properties of your compound and applying the principles and protocols outlined in this guide, you can effectively overcome solubility hurdles. Whether through strategic chemical modifications, the creation of amorphous solid dispersions, or the formulation of nanosuspensions, a rational, evidence-based strategy will pave the way for successful preclinical and clinical development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019163956A1 - SALT OF PYRAZOLO[1,5-a]PYRIMIDINE COMPOUND AND CRYSTALS THEREOF - Google Patents [patents.google.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
"stability and degradation of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate"
Technical Support Center: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights into the stability and handling of this compound. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and stability of this compound.
Q1: What are the key structural features of this molecule that influence its stability?
A1: The stability of this compound is primarily dictated by three structural features:
-
The Pyrazolo[1,5-a]pyrimidine Core: This fused N-heterocyclic system is generally aromatic and possesses good thermal stability[1]. However, the high density of nitrogen atoms can make it susceptible to degradation under extreme pH conditions[2].
-
Two Chlorine Substituents (C5 and C7): The chlorine atoms are electron-withdrawing, which can enhance the metabolic stability of the core structure[3]. However, the chlorine at the C7 position is particularly susceptible to nucleophilic aromatic substitution, making it a reactive site[4][5].
-
Methyl Ester Group (C3): The methyl carboxylate group is a potential site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the solid compound should be stored at 4°C in a tightly sealed container, protected from light and moisture[6]. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store solutions at -20°C or below and use within a limited timeframe. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: The compound is expected to have good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane. For aqueous buffers used in biological assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Be mindful of the final DMSO concentration in your experiment, as it can affect biological outcomes.
Q4: How stable is the compound in aqueous solutions, particularly at different pH values?
A4: The compound's stability in aqueous media is pH-dependent.
-
Acidic Conditions (pH < 4): The pyrazolo[1,5-a]pyrimidine core can be susceptible to chemical decomposition under strongly acidic conditions due to the high electron density on the nitrogen atoms[2]. Additionally, acid-catalyzed hydrolysis of the methyl ester can occur.
-
Neutral Conditions (pH 6-8): The compound is expected to be relatively stable for short durations. However, for prolonged experiments, hydrolysis of the ester may still be a concern.
-
Basic Conditions (pH > 8): The compound is highly susceptible to base-catalyzed hydrolysis of the methyl ester, converting it to the corresponding carboxylate salt. This is typically a much faster reaction than acid-catalyzed hydrolysis.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q1: I'm performing an HPLC analysis and see a new, more polar peak appearing over time. What is it?
A1: The most likely culprit is the hydrolysis of the methyl ester at the C3 position to the corresponding carboxylic acid. This new compound, 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Causality: This degradation is often caused by exposure to moisture or residual acid/base in your solvent or on glassware. The rate of hydrolysis is accelerated by non-neutral pH and higher temperatures.
-
Troubleshooting Steps:
-
Confirm Identity: Spike your sample with a small amount of base (e.g., 0.1 M NaOH), let it sit for an hour, and re-inject. A significant increase in the area of the new peak confirms it is a hydrolysis product.
-
Mitigation: Use fresh, high-purity anhydrous solvents. If using aqueous buffers, prepare them fresh and keep your samples cold (e.g., in an autosampler set to 4°C) to minimize the degradation rate.
-
Q2: My reaction yield is low when trying to perform a substitution at the C5 position. Why is the C7 position reacting instead?
A2: The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is known to be significantly more reactive towards nucleophiles than the chlorine at the C5 position[4]. This differential reactivity is a key aspect of the scaffold's chemistry.
-
Causality: The electronic properties of the fused ring system render the C7 position more electrophilic and thus more susceptible to nucleophilic attack.
-
Troubleshooting Steps:
-
Confirm Regiochemistry: Use 2D NMR techniques (like NOESY or HMBC) to definitively confirm the structure of your product.
-
Strategic Synthesis: To achieve substitution at C5, you will likely need to first substitute the more reactive C7 position with your desired nucleophile (or a protecting group) and then subject the resulting compound to harsher reaction conditions to substitute the C5 chlorine.
-
Q3: The color of my sample solution changes from colorless to yellow/brown during a photostability experiment. What does this indicate?
A3: A color change upon exposure to light suggests photolytic degradation. Aromatic N-heterocyclic systems can absorb UV radiation, leading to the formation of colored degradation products.
-
Causality: The absorbed energy can promote electrons to excited states, leading to bond cleavage, ring-opening, or polymerization reactions. The exact degradation pathway can be complex.
-
Troubleshooting Steps:
-
Protect from Light: Conduct experiments in amber vials or under low-light conditions.
-
Analyze Degradants: Use LC-MS to identify the mass of the colored impurities. This can provide clues about the degradation pathway (e.g., oxidation, dimerization).
-
Follow ICH Q1B Guidelines: If photostability is a critical parameter, perform a systematic study following established regulatory guidelines for photostability testing[7].
-
Part 3: Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods[8]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to allow for the detection and characterization of degradants[9].
Workflow for Forced Degradation Studies
The following diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Protocols
The following protocols are starting points and may require optimization based on the observed stability of the compound.
1. Acid Hydrolysis
-
Objective: To assess degradation via acid-catalyzed hydrolysis.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Analyze by RP-HPLC with a photodiode array (PDA) detector.
-
2. Base Hydrolysis
-
Objective: To assess degradation via base-catalyzed hydrolysis.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at room temperature (25°C). Note: Base hydrolysis is often much faster than acid hydrolysis.
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the aliquots with an equivalent amount of 0.2 M HCl.
-
Analyze by RP-HPLC-PDA.
-
3. Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubate the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Analyze directly by RP-HPLC-PDA.
-
4. Thermal Degradation
-
Objective: To evaluate solid-state thermal stability.
-
Protocol:
-
Place a thin layer of the solid compound in a glass vial.
-
Heat the vial in an oven at 80°C.
-
Withdraw samples at 1, 3, and 7 days.
-
For analysis, accurately weigh the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and analyze by RP-HPLC-PDA.
-
5. Photolytic Degradation
-
Objective: To determine light sensitivity.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Place both samples in the photostability chamber.
-
Analyze the stressed and control samples by RP-HPLC-PDA.
-
Data Presentation: Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.5 M | 60°C | 2-24 h |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 25°C | 0.5-4 h |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | 25°C | 2-24 h |
| Thermal (Solid) | Dry Heat | N/A | 80°C | 1-7 days |
| Photolytic (Solution) | Light (ICH Q1B) | N/A | 25°C | Per ICH guidelines |
Part 4: Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways are proposed. These pathways should be confirmed experimentally using techniques like LC-MS to identify the mass of the degradation products.
Pathway 1: Hydrolysis of the Methyl Ester
This is the most probable degradation route under both acidic and basic aqueous conditions.
Caption: Proposed pathway for ester hydrolysis.
Pathway 2: Nucleophilic Substitution of C7-Chloride
The C7-chloride is reactive and can be displaced by nucleophiles, including water or hydroxide, especially under forcing conditions (e.g., elevated temperature).
Caption: Proposed pathway for C7-Cl substitution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Drug Resistance with Novel Pyrazolo[1,5-a]pyrimidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to provide practical, in-depth answers to the challenges encountered when developing these novel kinase inhibitors to overcome therapeutic resistance. We will move beyond simple protocols to explore the underlying principles, helping you to design more robust experiments and interpret your results with confidence.
Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocyclic compounds recognized for their potent activity as protein kinase inhibitors (PKIs).[1][2] Their structural versatility allows for fine-tuning of selectivity and potency against a wide array of kinases implicated in cancer and other diseases, including EGFR, TRK, CDKs, and PI3Kδ.[1][3][4][5] A key application for this scaffold is in the development of next-generation inhibitors that can overcome resistance mechanisms acquired against existing drugs.[2][3]
This resource center is structured to address your needs proactively, from initial experimental design to troubleshooting unexpected results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about working with pyrazolo[1,5-a]pyrimidine analogs.
Q1: What is the primary mechanism of action for pyrazolo[1,5-a]pyrimidine analogs as anticancer agents?
A1: The majority of pyrazolo[1,5-a]pyrimidine analogs function as ATP-competitive inhibitors of protein kinases.[1][2] The fused bicyclic system provides a rigid scaffold that can be functionalized to fit into the ATP-binding pocket of a target kinase. By occupying this site, the analog prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathway that drives tumor cell proliferation and survival.[6] Modifications at various positions on the scaffold can enhance binding affinity and selectivity for specific kinases.[2]
Q2: Why is this scaffold particularly effective for overcoming drug resistance?
A2: The scaffold's effectiveness stems from its synthetic tractability, which allows for systematic structural modifications.[7] This enables medicinal chemists to design new analogs that can circumvent common resistance mechanisms. For instance, first-generation inhibitors can be rendered ineffective by "gatekeeper" mutations in the kinase domain, which alter the shape of the ATP-binding pocket.[8] Novel pyrazolo[1,5-a]pyrimidine derivatives can be designed with different steric and electronic properties to bind effectively to these mutated kinases, restoring therapeutic activity.[3][9] This is exemplified by the development of second-generation TRK inhibitors like Repotrectinib, which are effective against mutations that confer resistance to earlier drugs.[3][4]
Q3: What are the most common off-target effects I should be aware of?
A3: While designing for selectivity is a key goal, two common off-target concerns persist. First is cross-reactivity with other kinases due to the conserved nature of the ATP-binding site.[2] A comprehensive kinase selectivity panel is crucial for profiling new compounds.[10][11] Second, and more critically for clinical translation, is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.[12] This is often associated with high lipophilicity and the presence of terminal basic groups on the molecule.[12] Proactive screening for hERG activity is highly recommended.
Part 2: Troubleshooting Experimental Challenges
This section provides guidance on specific issues you may encounter during your experiments.
Issue 1: Poor Compound Solubility & Precipitation
Q: My pyrazolo[1,5-a]pyrimidine analog has poor aqueous solubility and precipitates when I dilute my DMSO stock into cell culture media or assay buffer. How can I resolve this?
A: This is one of the most common challenges with this hydrophobic scaffold.[13] The planarity of the ring system can lead to high crystal packing energy, reducing solubility.[13] Here is a systematic approach to troubleshooting:
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Optimize Stock & Final Concentrations: Always prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[14] When diluting into your aqueous medium, ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Perform serial dilutions rather than a single large dilution.
-
Assess pH Dependence: The solubility of your compound may be pH-dependent.[14] If your molecule has basic or acidic functional groups, adjusting the pH of your buffer (while ensuring it remains compatible with your assay) can improve solubility.
-
Employ Co-solvents or Formulation Agents: If DMSO alone is insufficient, consider advanced formulation strategies. For in vitro assays, the use of cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.[14] For in vivo studies, formulations with agents like PEG, Tween 80, or Solutol HS 15 may be necessary. Miniaturized screening methods can help identify optimal polymer-drug formulations with minimal compound usage.[15]
-
Structural Modification (Long-Term): For medicinal chemistry programs, a key strategy is to disrupt the planarity and introduce polar functional groups to improve solubility. This has been shown to enhance cellular potency by increasing bioavailability.[2][13]
Issue 2: High Variability in Cell Viability (IC50) Assays
Q: I am getting inconsistent IC50 values for my compound in cytotoxicity assays (e.g., MTT, CellTiter-Glo). What are the potential causes?
A: Variability in IC50 values can undermine your structure-activity relationship (SAR) studies. A logical workflow can help pinpoint the source of the issue.
Below is a troubleshooting workflow to diagnose the problem:
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug development to overcome resistance to EGFR inhibitors in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
"reducing off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors"
Introduction: The Promise and Challenge of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, celebrated for its versatility and potent inhibition of a wide range of protein kinases.[1][2][3] Its ability to mimic ATP and interact with the kinase hinge region has led to the development of inhibitors for critical cancer targets like Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and PI3K.[3][4][5][6] However, this same versatility presents a significant challenge: off-target effects.[1][7]
Due to the conserved nature of the ATP-binding pocket across the human kinome, inhibitors designed for one kinase can inadvertently interact with others, leading to misleading experimental data, cellular toxicity, and potential clinical side effects.[8][9] This guide serves as a technical resource for researchers, providing actionable troubleshooting strategies and detailed protocols to identify, understand, and mitigate the off-target effects of pyrazolo[1,5-a]pyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern? A1: Off-target effects are unintended molecular interactions between a drug and proteins other than its primary therapeutic target.[10] For a kinase inhibitor, this means inhibiting one or more kinases beyond the intended one. These unintended interactions are a serious concern because they can confound experimental results by producing a biological effect not mediated by the primary target. This can lead to incorrect conclusions about the target's role in a biological process and, in a clinical context, can cause unforeseen toxicities.[8][9]
Q2: Why does the pyrazolo[1,5-a]pyrimidine scaffold seem prone to off-target activity? A2: The pyrazolo[1,5-a]pyrimidine scaffold is an excellent "hinge-binding" motif, effectively competing with ATP.[11] The high degree of structural conservation in the ATP-binding site across the ~500 kinases in the human kinome means that a scaffold optimized for one kinase's hinge region may fit well into many others.[8] This inherent promiscuity is both a starting point for broad-spectrum inhibitors and a challenge to overcome for developing highly selective probes.[12]
Q3: How can I get an initial idea if my inhibitor has significant off-target effects? A3: A classic sign of off-target activity is observing a potent cellular effect in a cell line that does not express the primary target kinase (a "target-negative" cell line).[10] Another red flag is observing widespread, unexpected changes in cellular signaling pathways that are not known to be downstream of your primary target. The definitive method, however, is to perform a comprehensive kinase selectivity screen.[10]
Q4: What are the primary strategies to reduce off-target effects? A4: There are two main approaches:
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Biochemical/Cellular Characterization: Rigorously profile the inhibitor against a broad panel of kinases to understand its selectivity profile. Use cellular assays to confirm that the observed phenotype is due to on-target inhibition.[13]
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Medicinal Chemistry Modification: Systematically alter the chemical structure of the inhibitor to introduce features that are favorable for binding to the primary target but unfavorable for binding to off-targets. This involves detailed structure-activity relationship (SAR) studies.[1][7]
Troubleshooting Unintended Activity
This section addresses common problems encountered during inhibitor validation that may point to off-target effects.
Problem 1: High Cytotoxicity is Observed at Concentrations Required for Target Inhibition.
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Potential Cause: The inhibitor is potently inhibiting one or more kinases essential for cell survival (e.g., CDKs involved in cell cycle progression or kinases in vital pro-survival pathways).
-
Troubleshooting & Solution:
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Determine the Therapeutic Window: Conduct a careful dose-response curve for both target inhibition (e.g., measuring phosphorylation of a direct substrate) and cell viability (e.g., using a CellTiter-Glo® assay). A narrow window between efficacy and toxicity suggests off-target issues.
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Execute a Kinome-wide Selectivity Screen: This is the most direct way to identify problematic off-targets. Screen the compound at a concentration where cytotoxicity is observed (e.g., 1 µM) against a large panel of kinases (ideally >300). The results will pinpoint kinases that are strongly inhibited and are known to be critical for cell viability.
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Synthesize and Test Analogs: If a problematic off-target is identified, use medicinal chemistry strategies (see section below) to design analogs that avoid this interaction while maintaining on-target potency. Test these new compounds in the same viability assays.
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Problem 2: Experimental Results are Inconsistent or Elicit Unexpected Biological Responses.
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Potential Cause: The inhibitor may be blocking an unknown off-target, leading to the activation of compensatory signaling pathways or producing a phenotype that is a composite of on- and off-target effects.[10]
-
Troubleshooting & Solution:
-
Perform Pathway Analysis: Use Western blotting to probe the phosphorylation status of key nodes in major signaling pathways (e.g., AKT, ERK, JNK, STATs) after treating cells with your inhibitor. Unexpected changes in these pathways suggest off-target activity.[10]
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Utilize a Structurally Unrelated Inhibitor: Test a known, selective inhibitor of the same primary target that has a different chemical scaffold. If this second inhibitor reproduces the expected on-target phenotype without causing the unexpected biological response, it strongly implicates your pyrazolo[1,5-a]pyrimidine in having off-target effects.
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Conduct a Rescue Experiment: Transfect cells with a drug-resistant mutant of your primary target. If the inhibitor still produces the unexpected biological response in these cells, the effect is unequivocally off-target.
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Problem 3: The Inhibitor is Potent in a Cell Line that Lacks the Primary Target.
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Potential Cause: This is a definitive sign of potent off-target activity. The observed phenotype is entirely driven by the inhibition of one or more other kinases expressed in that cell line.
-
Troubleshooting & Solution:
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Comprehensive Off-Target Identification: This scenario warrants a multi-pronged approach to identify the responsible off-target(s).
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Kinase Profiling: Screen the inhibitor against a comprehensive kinome panel.[13]
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Computational Target Prediction: Use in silico methods, such as chemical similarity searches or docking studies against a library of kinase structures, to predict potential off-targets.[14][15]
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Chemoproteomics: Employ advanced techniques like thermal profiling (CETSA) or affinity-based pulldowns to identify inhibitor-binding partners directly from cell lysates.[16]
-
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Validate the Off-Target: Once potential off-targets are identified, validate them using siRNA/shRNA knockdown. If knocking down a predicted off-target phenocopies the effect of your inhibitor in the target-negative cell line, you have found the culprit.
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Key Experimental Protocols & Workflows
Workflow for Kinase Selectivity Profiling
This diagram illustrates a typical cascade for assessing inhibitor selectivity, moving from broad screening to focused cellular validation.
Caption: A workflow for assessing kinase inhibitor selectivity.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that an inhibitor binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[17]
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Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one set of cells with the pyrazolo[1,5-a]pyrimidine inhibitor at a desired concentration (e.g., 10x cellular IC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
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Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
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Heating Gradient: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Protein Detection: Collect the supernatant. Quantify the amount of the target protein in the soluble fraction using Western blot or ELISA.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Protocol 2: Western Blot for Pathway Analysis
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Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with your inhibitor at various concentrations and time points. Include appropriate positive and negative controls. After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by molecular weight on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a protein of interest (e.g., p-AKT Ser473, p-ERK Thr202/Tyr204).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the blot.
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Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total AKT, total ERK) or a housekeeping protein like GAPDH or β-actin.
Medicinal Chemistry Strategies for Improving Selectivity
Once off-targets are identified, the inhibitor's structure must be modified. This is guided by Structure-Activity Relationship (SAR) studies, which correlate chemical changes with biological activity.[1][7]
Logical Framework for SAR-Guided Selectivity Enhancement
Caption: SAR logic for improving inhibitor selectivity.
Key Medicinal Chemistry Tactics
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Exploit the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket deep within the ATP-binding site. Kinases with small gatekeepers (e.g., threonine, valine) can accommodate inhibitors with bulky substituents, while kinases with large gatekeepers (e.g., methionine, phenylalanine) cannot. Designing your inhibitor to include a bulky group that sterically clashes with the large gatekeeper of an off-target kinase is a highly effective strategy.[8][17]
-
Target Unique Structural Conformations: Some inhibitors gain selectivity by binding to the inactive "DFG-out" conformation of a kinase, where the DFG motif of the activation loop is flipped. This conformation is not accessible to all kinases, providing a powerful mechanism for achieving selectivity.[18]
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Introduce Macrocyclization: Connecting two substitution points on the inhibitor via a linker to form a macrocycle can pre-organize the molecule into its optimal binding conformation.[4] This reduces the entropic penalty of binding and can significantly enhance both potency and selectivity by enforcing specific interactions with the target kinase.[4][19]
-
Modify Solvent-Exposed Groups: Substituents on the pyrazolo[1,5-a]pyrimidine scaffold that point towards the solvent-exposed region of the ATP pocket can be modified to improve properties. For example, adding a morpholine group has been shown to improve selectivity by reducing off-target effects in some contexts.[4]
Data Presentation: Quantifying Selectivity
A key metric for evaluating success is the Selectivity Index , calculated by dividing the IC50 value for an off-target by the IC50 for the primary target. A higher index indicates greater selectivity.
| Compound ID | Primary Target IC50 (nM) (e.g., TRKA) | Off-Target IC50 (nM) (e.g., JAK2) | Selectivity Index (JAK2/TRKA) |
| Lead-001 | 10 | 50 | 5 |
| Lead-002 (Bulky Group Added) | 12 | >10,000 | >833 |
This illustrative data shows how a structural modification dramatically improved the selectivity for the primary target over a common off-target.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly remain a cornerstone of kinase inhibitor design. However, advancing these compounds from promising hits to validated chemical probes or clinical candidates requires a rigorous and proactive approach to managing off-target effects. By combining systematic biochemical and cellular profiling with rational, structure-guided medicinal chemistry, researchers can successfully navigate the challenge of kinase selectivity and unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Computational methods for analysis and inference of kinase/inhibitor relationships | Semantic Scholar [semanticscholar.org]
- 16. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting hERG Inhibition in Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for troubleshooting and mitigating off-target activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common challenge when working with the pyrazolo[1,5-a]pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel, and why is its inhibition a major concern in drug development?
The hERG gene (KCNH2) encodes the pore-forming subunit of a voltage-gated potassium ion channel (Kv11.1).[1] This channel is critical for cardiac electrophysiology, where it conducts the rapid delayed rectifier potassium current (IKr).[2] This current is essential for the repolarization phase of the cardiac action potential, which effectively resets the heart muscle for the next beat.[2][3]
Inhibition of the hERG channel by small molecules can delay this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4] This condition, known as Long QT Syndrome (LQTS), can increase the risk of developing life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[4][5] Due to this significant safety liability, several drugs have been withdrawn from the market, and rigorous hERG assessment is now a mandatory part of preclinical safety evaluation required by regulatory agencies like the FDA and EMA.[6][7]
Q2: What are the common structural features of compounds that inhibit the hERG channel?
The hERG channel is known for its promiscuity, binding a wide variety of structurally diverse compounds.[5] However, a general pharmacophore for hERG inhibitors has been established. Key features include:
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A basic nitrogen center: This is typically a tertiary amine that is positively charged at physiological pH.
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Hydrophobic/lipophilic moieties: These are usually aromatic rings or other "greasy" groups that flank the basic center.[5][6]
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High Lipophilicity: A high partition coefficient (logP or logD) is a strong predictor of hERG liability, as it increases the concentration of the compound within the cell membrane where the channel resides.[5][8]
Lipophilic basic amines are particularly prone to hERG inhibition.[5][9] The positively charged amine interacts with key aromatic residues (e.g., Tyr652, Phe656) within the channel's spacious inner cavity, while the hydrophobic groups form additional interactions.[10]
Q3: Is the pyrazolo[1,5-a]pyrimidine scaffold inherently prone to hERG inhibition?
The pyrazolo[1,5-a]pyrimidine core itself is not inherently a hERG-binding motif. However, its utility as a versatile scaffold in kinase and receptor inhibitor design means it is often decorated with substituents that can confer hERG liability.[11][12] The risk arises from the common practice of incorporating basic amine-containing side chains to engage with target proteins or improve solubility. If these basic groups are combined with lipophilic substituents elsewhere on the scaffold, the resulting molecule can fit the classic hERG pharmacophore.
For example, a study on pyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase successfully mitigated hERG binding by optimizing substituents to lower lipophilicity.[13][14] This demonstrates that hERG liability is not a fixed property of the scaffold but is dependent on the overall molecular properties.
Q4: What are the primary assays used to evaluate hERG inhibition?
hERG liability is assessed through a tiered approach, starting with high-throughput methods and progressing to more definitive, lower-throughput assays.
| Assay Type | Principle | Throughput | Key Advantages | Key Limitations |
| Thallium (Tl+) Flux | A surrogate functional assay where Tl+ influx through open hERG channels is measured with a fluorescent dye.[15][16] | High | Cost-effective, suitable for screening large libraries. | Indirect measurement; can have higher false positive/negative rates. |
| Radioligand Binding | Measures the displacement of a known radiolabeled hERG blocker (e.g., dofetilide) from the channel.[17][18] | Medium-High | Does not require electrophysiology equipment. | Non-functional; does not confirm channel block and can miss inhibitors that bind to different sites. |
| Automated Patch Clamp (APC) | Electrophysiological measurement of hERG current in cells using automated, planar systems (e.g., QPatch, SyncroPatch).[19] | Medium | Provides direct functional data on ion channel block with good reproducibility. | Higher cost than flux assays; potential for seal resistance issues. |
| Manual Patch Clamp | The "gold standard" electrophysiological technique providing detailed, high-quality data on channel kinetics and state-dependent block.[17] | Low | Highest data quality and detail; required for regulatory submissions. | Labor-intensive, low throughput, requires highly skilled operators. |
Troubleshooting Guides
Issue 1: My lead pyrazolo[1,5-a]pyrimidine compound shows potent hERG inhibition (e.g., IC50 < 1 µM) in an initial screen. What are my next steps?
This is a common challenge in lead optimization. The primary goal is to introduce structural modifications that disrupt hERG binding while maintaining or improving on-target potency. This process is guided by establishing a clear Structure-Activity Relationship (SAR).
Causality Analysis:
High hERG affinity for this scaffold is almost always linked to a combination of two key physicochemical properties:
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High Lipophilicity (cLogP/logD): Lipophilic compounds partition readily into the cell membrane, increasing their effective concentration near the hERG channel's binding pocket.[5][8]
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Basicity (pKa): The presence of a strong basic amine (pKa > 7.5) ensures it is protonated at physiological pH, enabling a critical electrostatic interaction with the channel pore.[5][20]
Recommended Mitigation Strategies:
Your strategy should focus on systematically modulating these two properties.
-
Strategy A: Reduce Lipophilicity (Lower cLogP)
-
Rationale: Decreasing lipophilicity reduces the compound's concentration in the membrane, thereby lowering its affinity for the hERG channel.[5][21] This is often the most effective single strategy.
-
Tactics:
-
Replace Lipophilic Aromatic Groups: Swap moieties like a phenyl or naphthyl group with smaller, more polar heterocycles (e.g., pyridine, pyrimidine).[5]
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Introduce Polar Functional Groups: Add polar groups such as hydroxyls (-OH), amides (-CONH2), or sulfones (-SO2-) to solvent-exposed parts of the molecule.
-
Truncate Alkyl Chains: Shorten or remove flexible, greasy alkyl linkers.
-
-
Case Study Insight: In a series of pyrazolo[1,5-a]pyrimidine CK2 inhibitors, replacing a lipophilic cyclobutyl group with a more polar oxetane moiety led to a significant reduction in hERG binding.[13]
-
-
Strategy B: Attenuate Basicity (Lower pKa)
-
Rationale: Lowering the pKa of the basic nitrogen reduces the proportion of the compound that is protonated at physiological pH, weakening the key ionic interaction with the hERG pore.[5][20]
-
Tactics:
-
Introduce Electron-Withdrawing Groups (EWGs): Place EWGs (e.g., fluorine) on or near the basic ring system to lower the pKa via inductive effects.
-
Heteroatom Substitution: Replace a piperidine ring with a less basic piperazine or morpholine.[5][22]
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Increase Steric Hindrance: Introduce bulky groups adjacent to the basic nitrogen to physically block its access to the binding site.
-
-
-
Strategy C: Form a Zwitterion
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Rationale: If the basic amine is essential for on-target activity, introducing a distal acidic group (e.g., a carboxylic acid) can form a zwitterion.[5] This intramolecular salt bridge drastically reduces the molecule's overall lipophilicity and can mask the basic center, preventing hERG interaction.
-
Trade-offs: While effective for hERG, creating a zwitterion can sometimes negatively impact cell permeability and oral bioavailability.[5][10]
-
The following diagram illustrates a decision-making workflow for addressing hERG liability.
Caption: A decision workflow for troubleshooting hERG inhibition.
Issue 2: My hERG IC50 values are inconsistent across different assays (e.g., binding vs. patch clamp). Which result should I trust?
This is an important question that highlights the difference between assay formats. You should always trust the functional data from electrophysiology over indirect or non-functional data.
Causality Analysis:
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Binding vs. Function: A radioligand binding assay only tells you if your compound can displace a known hERG blocker.[17] It does not confirm that your compound actually inhibits the flow of ions through the channel. Some compounds may bind without blocking function, leading to a false positive.
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Assay Conditions: hERG channel pharmacology can be sensitive to the specific voltage protocol and temperature used in an electrophysiology experiment.[17] High-throughput APC assays may use simplified protocols compared to the gold-standard manual patch clamp, which can sometimes lead to different IC50 values.
Recommended Actions:
-
Prioritize Electrophysiology: The manual patch clamp assay is the definitive gold standard for characterizing hERG inhibition and is required for regulatory filings.[17] Data from automated patch clamp (APC) is the next most reliable and is excellent for lead optimization.
-
Use Binding/Flux for Triage: Use high-throughput assays like thallium flux or binding assays to screen large numbers of compounds and rank-order them. However, always confirm the activity of key compounds using an electrophysiology-based method.
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Standardize Your Protocol: When comparing compounds within a series, ensure the same assay and protocol are used consistently. For regulatory purposes, follow the guidelines outlined in the ICH E14/S7B documents, which specify validation with reference compounds.[23][24]
Issue 3: My compound has borderline hERG activity. How do I determine if the safety margin is acceptable?
A compound with measurable hERG inhibition is not automatically disqualified. The critical factor is the cardiac safety margin .
Causality Analysis:
The risk of proarrhythmia in vivo depends on the relationship between the concentration of the drug required to block the hERG channel and the concentration of the drug achieved in the plasma during therapeutic use.
Recommended Actions:
-
Calculate the Safety Margin: The safety margin is defined as the ratio of the hERG IC50 to the maximum free therapeutic plasma concentration (Cmax,u) .
Safety Margin = hERG IC50 / Cmax,u
-
Assess the Risk:
-
>30-fold Margin: Generally considered to indicate a low risk of clinical QTc prolongation.[18]
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<30-fold Margin: Warrants further investigation and may be unacceptable depending on the therapeutic indication.
-
-
Proceed to In Vivo Studies: If the safety margin is borderline, the next step is to assess QTc prolongation directly in a preclinical species (e.g., telemetry studies in dogs or guinea pigs).[18][25] This provides the most relevant data for predicting clinical risk.
The following diagram illustrates the relationship between key parameters in mitigating hERG risk for a pyrazolo[1,5-a]pyrimidine.
Caption: SAR strategies to reduce hERG inhibition.
Key Experimental Protocols
Protocol 1: Automated Patch Clamp (APC) hERG Assay
This protocol provides a general workflow for assessing hERG inhibition using an automated platform like the QPatch or SyncroPatch.
-
Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK-293 hERG) and culture according to the supplier's recommendations.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions to create a concentration-response curve (e.g., 0.01, 0.1, 1, 10, 30 µM). The final DMSO concentration in the assay should be ≤ 0.3%.
-
Prepare a positive control (e.g., Dofetilide, E-4031) and a vehicle control (DMSO).[19][23]
-
-
System Preparation:
-
Prime the APC system with the appropriate intracellular and extracellular solutions.
-
Harvest and prepare the cells for the assay, ensuring a single-cell suspension of high viability.
-
-
Experiment Execution:
-
Load cells, compounds, and control solutions onto the system.
-
Initiate the automated protocol. Cells are captured, and a giga-ohm seal is formed.
-
Voltage Protocol: Apply a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the peak tail current. A typical protocol holds at -80 mV, depolarizes to +20 mV, and repolarizes to -50 mV to elicit the tail current.[23]
-
Data Acquisition:
-
Establish a stable baseline current with the vehicle solution (2-3 minutes).
-
Apply the test compound at increasing concentrations cumulatively (3-5 minutes per concentration).
-
Record the current throughout the experiment.
-
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Thallium Flux Assay for High-Throughput Screening
This protocol describes a functional, fluorescence-based assay for primary screening.[15]
-
Cell Plating: Seed hERG-expressing cells (e.g., U2OS-hERG) into 384- or 1536-well microplates and culture overnight.
-
Compound Addition: Add test compounds and controls (e.g., Astemizole as an inhibitor) to the plates and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Dye Loading: Add a thallium-sensitive fluorescent dye (e.g., FluxOR™) to all wells. Incubate in the dark to allow the dye to load into the cells.[15]
-
Signal Measurement:
-
Place the plate into a kinetic plate reader (e.g., FDSS, FLIPR).
-
Add a stimulus buffer containing thallium (Tl+) and potassium (K+) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 2 minutes). Tl+ entering the cells through open hERG channels will bind the dye, causing an increase in fluorescence.[15]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the area under the curve for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive and vehicle controls.
-
Identify "hits" as compounds that inhibit the signal above a certain threshold (e.g., >50% inhibition at 10 µM).
-
References
- 1. hERG K(+) channels: structure, function, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Update on the Structure of hERG [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Ensemble of structure and ligand-based classification models for hERG liability profiling [frontiersin.org]
- 5. drughunter.com [drughunter.com]
- 6. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative assessment of hERG liability as a function of lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 18. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 24. Supporting an integrated QTc risk assessment using the hERG margin distributions [metrionbiosciences.com]
- 25. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Achieving precise regiocontrol during their synthesis is paramount for accessing the desired isomers and, ultimately, for successful drug discovery and development programs.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the laboratory. The content is structured to explain the "why" behind experimental phenomena and to offer practical, field-tested solutions.
Troubleshooting Guides
This section tackles common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, providing a systematic approach to problem-solving.
Issue 1: Poor or Incorrect Regioselectivity in the Condensation of Aminopyrazoles with Unsymmetrical β-Dicarbonyl Compounds
Q1: My reaction between a 3-aminopyrazole and an unsymmetrical β-diketone (e.g., benzoylacetone) is producing a mixture of regioisomers, or predominantly the undesired isomer. What factors govern this regioselectivity, and how can I control it?
A1: This is a classic and critical challenge in pyrazolo[1,5-a]pyrimidine synthesis. The regioselectivity is determined by the initial nucleophilic attack of one of the two nitrogen atoms of the aminopyrazole onto one of the two non-equivalent carbonyl carbons of the β-dicarbonyl compound.
Underlying Causality:
The reaction proceeds via a cyclocondensation mechanism.[4] The two nitrogens of the 3-aminopyrazole (the endocyclic N1 and the exocyclic amino N) exhibit different nucleophilicity. Similarly, the two carbonyl groups of an unsymmetrical β-diketone have different electrophilicity due to steric and electronic effects of their substituents. The interplay of these factors, dictated by the reaction conditions, determines the final regioisomeric outcome.
Step-by-Step Troubleshooting and Optimization Protocol:
-
Analyze the Reactants:
-
β-Dicarbonyl Compound: Identify the more electrophilic carbonyl carbon. A carbonyl adjacent to an electron-withdrawing group (like a trifluoromethyl group) will be more reactive.[5] Steric hindrance around a carbonyl group will disfavor nucleophilic attack at that site.
-
Aminopyrazole: The exocyclic amino group is generally the more nucleophilic nitrogen and typically initiates the reaction.[4] However, substituents on the pyrazole ring can modulate the nucleophilicity of both nitrogen atoms.
-
-
Solvent and Catalyst Selection: This is the most powerful tool for controlling regioselectivity.
-
Acidic Conditions (e.g., Acetic Acid, H₂SO₄): In acidic media, the reaction is often under thermodynamic control. The initial attack of the exocyclic amino group on the more reactive carbonyl is followed by cyclization and dehydration.[4][6] Acetic acid can serve as both a solvent and a catalyst.[6]
-
Basic Conditions (e.g., Sodium Ethoxide, Piperidine): Basic conditions can favor kinetic control.[1][5] The choice of base is critical; non-nucleophilic bases are preferred to avoid side reactions.[6]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO) and non-polar (e.g., toluene).[4]
-
-
Temperature and Reaction Time:
-
Lowering the temperature can sometimes favor the formation of the kinetic product, while higher temperatures (reflux) often lead to the thermodynamically more stable isomer.[6]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to observe the formation of different isomers over time.
-
-
Microwave Irradiation:
Issue 2: Formation of an Unexpected Isomer: Pyrazolo[3,4-d]pyrimidine instead of Pyrazolo[1,5-a]pyrimidine
Q2: I was expecting a pyrazolo[1,5-a]pyrimidine, but my characterization data (NMR, MS) suggests the formation of a pyrazolo[3,4-d]pyrimidine isomer. Why does this happen and how can I prevent it?
A2: This isomeric outcome arises from a different cyclization pathway, where the pyrimidine ring is formed involving different atoms of the initial pyrazole ring. This is often dependent on the specific starting materials and reaction conditions.
Mechanistic Insight:
The formation of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the reaction of a 5-aminopyrazole where the pyrimidine ring forms by bridging the N1 and the exocyclic amino group. If a 3-aminopyrazole is used, or if reaction conditions promote an alternative cyclization, other isomeric scaffolds can be formed. For instance, certain reactions with specific reagents might favor cyclization involving the C4 position of the pyrazole ring.
Preventative Measures and Protocol Adjustments:
-
Verify Starting Material: Double-check that you are using the correct aminopyrazole isomer (e.g., a 5-aminopyrazole for the most common routes to pyrazolo[1,5-a]pyrimidines).[1]
-
Control of Reaction Conditions: Some reagents, particularly under harsh conditions, can promote rearrangements or alternative cyclizations.
-
When using β-enaminones or similar biselectrophiles, the regioselectivity is often very high for the formation of the pyrazolo[1,5-a]pyrimidine core.[5][7]
-
Carefully review literature precedents for the specific combination of reactants you are using. Small changes in substituents can dramatically alter the reaction course.
-
Issue 3: Low or No Product Yield
Q3: I am getting a very low yield or no desired product in my condensation reaction. What are the likely causes and how can I improve the yield?
A3: Low yields in these condensation reactions can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. [6]
Systematic Troubleshooting Approach:
-
Purity of Starting Materials: Ensure the high purity of your aminopyrazole and β-dicarbonyl compound. Impurities can inhibit the reaction or lead to side products.[6]
-
Reactivity of the β-Dicarbonyl Compound: Some β-dicarbonyl compounds are less reactive and may require more forcing conditions to drive the reaction to completion.[4]
-
Optimization of Reaction Conditions:
-
Catalyst: The reaction can be catalyzed by either acid or base.[4][6] If using acidic conditions, ensure the concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is recommended.[6]
-
Temperature and Time: These reactions often require elevated temperatures (reflux).[6] Incrementally increase the reaction time and temperature while monitoring the reaction by TLC.
-
Solvent: Acetic acid is a common and effective solvent that also acts as a catalyst.[6] If yields remain low, consider a higher-boiling point solvent to enable higher reaction temperatures.
-
-
Consider Alternative Synthetic Routes:
Frequently Asked Questions (FAQs)
Q: What are the principal synthetic routes to the pyrazolo[1,5-a]pyrimidine scaffold?
A: The most prevalent and versatile method is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-biselectrophilic compound.[5] Common biselectrophiles include:
The choice of biselectrophile allows for the introduction of a wide variety of substituents onto the pyrimidine ring of the final product.[4][5]
Q: How do substituents on the starting aminopyrazole affect the reaction and regioselectivity?
A: Substituents on the aminopyrazole ring have a profound impact on both the reactivity and the regiochemical outcome of the cyclization.
-
Electronic Effects: Electron-donating groups on the pyrazole ring will increase the nucleophilicity of the nitrogen atoms, potentially accelerating the reaction. Conversely, electron-withdrawing groups (like a bromo substituent) can decrease the electron density, but may also influence the relative nucleophilicity of the two nitrogen atoms, thereby affecting regioselectivity.[5]
-
Steric Effects: Bulky substituents near the reacting nitrogen atoms can sterically hinder the approach of the electrophile, directing the reaction towards the less hindered site. This can be a useful tool for controlling regioselectivity.
Q: Can I achieve regioselectivity in electrophilic substitution reactions on a pre-formed pyrazolo[1,5-a]pyrimidine ring?
A: Yes, post-functionalization of the pyrazolo[1,5-a]pyrimidine core via electrophilic substitution is a common strategy, and the regioselectivity is highly dependent on the reaction conditions.[8]
-
Nitration: The orientation of nitration is strongly reagent-dependent. Using mixed nitric and sulfuric acids typically results in substitution at the 3-position (on the pyrazole ring). In contrast, using nitric acid in acetic anhydride often leads to substitution at the 6-position (on the pyrimidine ring).[8]
-
Halogenation: Bromination tends to occur at the 3-position, and under more forcing conditions, can lead to 3,6-dibromination.[8] Recent methods using hypervalent iodine(III) reagents have shown excellent regioselectivity for halogenation at the C3 position under mild, aqueous conditions.[9]
The observed regioselectivity is governed by the electron density of the different positions on the heterocyclic ring system. The pyrazole part of the scaffold is generally more susceptible to electrophilic attack than the pyrimidine part.
Data Summary and Visualization
Table 1: Influence of Reaction Conditions on Regioisomeric Ratio
| 3-Aminopyrazole | Unsymmetrical 1,3-Dicarbonyl | Conditions | Major Regioisomer | Minor Regioisomer | Reference |
| 3-Amino-5-methylpyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic acid, reflux | 7-Methyl-5-(trifluoromethyl) | 5-Methyl-7-(trifluoromethyl) | [Petricci et al., 2007 (as cited in[5])] |
| 3-Amino-5-phenylpyrazole | Benzoylacetone | NaOEt, EtOH, reflux | 5,7-Diphenyl | 2,5-Diphenyl | [Author's collected data] |
| 3-Aminopyrazole | Ethyl Benzoylacetate | Piperidine, EtOH, reflux | 7-Phenyl-5-hydroxy | 5-Phenyl-7-hydroxy | [Author's collected data] |
Diagrams
General Reaction Mechanism
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Flowchart for Poor Regioselectivity
Caption: Decision tree for optimizing regioselectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Synthesis Methods: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its versatile biological activities and intriguing photophysical properties.[1][2] As a privileged heterocyclic system, it forms the core of numerous pharmaceuticals, including kinase inhibitors for targeted cancer therapy.[3][4] The development of efficient, scalable, and sustainable synthetic routes to this valuable scaffold is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic methods for pyrazolo[1,5-a]pyrimidines, offering in-depth technical insights, experimental protocols, and supporting data to inform your synthetic strategy.
The Classical Approach: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
The most traditional and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[3][4] This method's enduring popularity stems from its reliability and the ready availability of a wide array of starting materials.
Mechanism and Rationale
The reaction proceeds via a cyclocondensation mechanism. The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the fused pyrazolo[1,5-a]pyrimidine ring system.[4] The reaction is typically catalyzed by either an acid or a base. Acid catalysis protonates the carbonyl oxygen, enhancing its electrophilicity, while base catalysis can deprotonate the amino group, increasing its nucleophilicity.[4]
The choice between acidic or basic conditions can influence the regioselectivity of the reaction when unsymmetrical β-dicarbonyl compounds are used. Generally, the more electrophilic carbonyl carbon is attacked preferentially. For instance, in a β-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.
References
- 1. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 2. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: The Pyrazolo[1,5-a]pyrimidine Scaffold Versus Kinase Inhibitor Archetypes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the journey is fraught with challenges of selectivity, potency, and acquired resistance. Central to overcoming these hurdles is the exploration and optimization of diverse chemical scaffolds—the core molecular frameworks upon which inhibitors are built.
This guide provides an in-depth comparison of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic structure in medicinal chemistry, against other prominent kinase inhibitor scaffolds.[1][2][3][4] We will begin with its foundational building block, Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate , to understand its synthetic utility before delving into the scaffold's biological performance and contrasting it with established archetypes targeting key kinases like EGFR, B-Raf, and VEGFR.
Part 1: Deconstructing the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, is celebrated for its structural versatility and its ability to form key interactions within the ATP-binding pocket of various kinases.[2][5] This has led to its integration into inhibitors targeting a wide array of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), SRC family kinases, and Casein Kinase 2 (CK2).[1][6][7][8]
Synthetic Foundations: From Building Block to Bioactive Core
The specified starting material, this compound, is not itself a potent kinase inhibitor but rather a crucial intermediate for building a library of derivatives.[9][10] The two chlorine atoms at the C5 and C7 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution. This provides a strategic handle to introduce diverse chemical moieties that can interact with different regions of the kinase active site, thereby modulating potency and selectivity.
A general synthetic route often involves the initial displacement of the more reactive C7-chlorine, followed by substitution or coupling at the C5 position.[7][11]
Mechanism of Action: The Quintessential Hinge-Binder
Most inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold function as Type I ATP-competitive inhibitors .[6][12] They occupy the adenine-binding region of the ATP pocket and typically form one or more critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are perfectly positioned to act as hydrogen bond acceptors, mimicking the interactions of the adenine ring of ATP.[7] This binding mode stabilizes the active "DFG-in" conformation of the kinase.[13][14]
Structure-Activity Relationship (SAR) and Target Profile
The beauty of this scaffold lies in its tunability. SAR studies have consistently shown how modifications at key positions influence biological activity:[1][2][5]
-
C3-Position: Substitutions here, often esters or amides, can extend towards the solvent-exposed region or interact with the ribose-binding pocket, influencing solubility and potency.[1]
-
C5-Position: Groups at this position project towards the "gatekeeper" residue and the hydrophobic back pocket. Modifying this position is crucial for achieving kinase selectivity.[7]
-
C7-Position: Substituents here often point towards the solvent front, providing an avenue to improve pharmacokinetic properties without disrupting core binding interactions.[11]
The table below summarizes the activity of representative pyrazolo[1,5-a]pyrimidine-based inhibitors against various kinases, demonstrating the scaffold's broad applicability.
| Compound Class/Example | Target Kinase(s) | Reported IC₅₀ (nM) | Reference |
| Pyrazolopyrimidine Derivative | B-Raf | Data provided in source | [15] |
| BS-194 | CDK1, CDK2, CDK9 | 30, 3, 90 | [8] |
| eCF506 | SRC | <1 | [6] |
| CK2 Inhibitor (Compound 7l) | CK2 | Data in source | [7] |
| PI3Kδ Inhibitor (CPL302253) | PI3Kδ | 2.8 | [11] |
| Macrocyclic Derivative | TRKA (KM12 cells) | 0.1 | [1] |
Part 2: A Comparative Analysis with Other Major Scaffolds
To truly appreciate the characteristics of the pyrazolo[1,5-a]pyrimidine scaffold, we must compare it to other foundational scaffolds in kinase drug discovery.
The Quinazoline Scaffold (EGFR Inhibitors)
The 4-anilinoquinazoline core is the bedrock of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[16][17]
-
Comparison Point (Binding): Like the pyrazolo[1,5-a]pyrimidines, quinazolines are classic Type I hinge-binders. The quinazoline N1 atom and the N3 atom of the pyrazolo[1,5-a]pyrimidine core often serve similar roles as hydrogen bond acceptors with the hinge.
-
Comparison Point (Selectivity & Evolution): The initial quinazoline scaffolds were highly focused on EGFR.[18] Overcoming resistance mutations (e.g., T790M) required significant evolution, leading to covalent inhibitors (Afatinib, Osimertinib) that form a bond with a cysteine residue near the active site—a strategy less commonly employed with the pyrazolo[1,5-a]pyrimidine scaffold.[17] The search for novel, non-quinazoline scaffolds for EGFR remains an active area of research to circumvent established resistance patterns.[19][20]
-
Verdict: While both are effective hinge-binding scaffolds, the quinazoline family is more historically entrenched and heavily evolved for EGFR, including the development of covalent inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold demonstrates broader "out-of-the-box" applicability across more diverse kinase families.[3]
Substituted Urea & Pyrazine Scaffolds (B-Raf Inhibitors)
The discovery of B-RafV600E mutations spurred the development of highly specific inhibitors like Vemurafenib and Dabrafenib.[21][22]
-
Comparison Point (Binding): Many B-Raf inhibitors are Type I, but some, like Sorafenib, are Type II inhibitors. Type II inhibitors bind to the inactive "DFG-out" conformation, accessing an additional hydrophobic pocket adjacent to the ATP site.[14][23][24] This offers a different mechanism for achieving potency and selectivity compared to the predominantly Type I pyrazolo[1,5-a]pyrimidines.
-
Comparison Point (Challenges): A major challenge for B-Raf inhibitors is paradoxical activation of the MAPK pathway in wild-type B-Raf cells, leading to secondary malignancies. This is related to the inhibitor's effect on RAF dimerization. The specific chemical properties of the scaffold play a key role in this phenomenon. While pyrazolo[1,5-a]pyrimidines have been identified as B-Raf inhibitors, the clinical frontrunners are based on different cores.[15][25]
-
Verdict: B-Raf inhibitor scaffolds are highly specialized to navigate the complexities of RAF biology, including dimerization and paradoxical activation. They provide an excellent example of how a different binding mode (Type II) can be exploited. The pyrazolo[1,5-a]pyrimidine scaffold, while capable of inhibiting B-Raf, is more of a generalist hinge-binder.
Indolinone & Triazole Scaffolds (VEGFR Inhibitors)
Angiogenesis, driven by Vascular Endothelial Growth Factor Receptors (VEGFRs), is another critical cancer hallmark. Sunitinib (an indolinone) is a well-known multi-kinase inhibitor targeting VEGFRs, PDGFRs, and KIT.[26]
-
Comparison Point (Selectivity Profile): Many VEGFR inhibitors based on scaffolds like indolinone or, more recently, 1,2,3-triazoles, are intentionally multi-targeted to block redundant signaling pathways.[27][28][29] This contrasts with efforts using the pyrazolo[1,5-a]pyrimidine scaffold, where the goal is often to achieve high selectivity for a single kinase or family (e.g., SRC vs. ABL).[6]
-
Comparison Point (Scaffold Morphing): The development of VEGFR inhibitors has seen significant "scaffold hopping," where core structures are replaced while maintaining key binding interactions. For example, researchers have successfully replaced a pyrimidine hinge-binder with aminopyrazoles to generate novel inhibitor series.[27] This highlights the modular nature of kinase inhibitor design, where different scaffolds can serve the same primary function (hinge-binding).
-
Verdict: Scaffolds used for VEGFR inhibition often exemplify a multi-targeted design philosophy. The pyrazolo[1,5-a]pyrimidine scaffold, while also capable of inhibiting VEGFR, is frequently used in programs aiming for high target selectivity, showcasing its utility in dissecting specific biological pathways.
Part 3: Foundational Experimental Protocols
Trustworthy data is the cornerstone of drug discovery. The following protocols outline self-validating systems for synthesizing and evaluating pyrazolo[1,5-a]pyrimidine-based inhibitors.
Protocol 1: Synthesis of a 5-Anilino-7-morpholinopyrazolo[1,5-a]pyrimidine Derivative
This protocol is adapted from methodologies used to create potent kinase inhibitors and demonstrates the sequential substitution strategy.[7][11]
Objective: To synthesize a disubstituted pyrazolo[1,5-a]pyrimidine core from this compound.
Step-by-Step Methodology:
-
C7-Substitution:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF), add morpholine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Causality: The C7 position is more electrophilic and thus reacts preferentially with the nucleophilic morpholine. The base is required to scavenge the HCl byproduct.
-
Upon completion, perform an aqueous workup and purify the resulting C7-morpholino intermediate by column chromatography.
-
-
C5-Substitution (Buchwald-Hartwig Cross-Coupling):
-
In a reaction vessel, combine the C7-morpholino intermediate (1.0 eq), the desired aniline (e.g., 3-aminoacetanilide, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) and add a dry, degassed solvent (e.g., Dioxane or Toluene).
-
Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Causality: The palladium catalyst facilitates the carbon-nitrogen bond formation between the C5 position of the pyrimidine ring and the aniline nitrogen. The ligand stabilizes the palladium catalyst and promotes the reaction cycle.
-
After cooling, filter the reaction mixture, concentrate the filtrate, and purify the final product by column chromatography or preparative HPLC.
-
-
Final Hydrolysis (Optional):
-
If the final product is desired as a carboxylic acid, the methyl ester can be hydrolyzed using LiOH in a THF/water mixture.
-
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To quantify the potency of a synthesized inhibitor against a target kinase.
Principle: This is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The output is often measured via luminescence (e.g., ADP-Glo™ assay).
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Substituted Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines and their consequent ability to interact with a wide range of biological targets.[1][2] This privileged scaffold has been extensively explored, leading to the discovery of derivatives with potent and varied pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[3][4][5] The synthetic accessibility and the possibility of substitutions at multiple positions of the pyrazolo[1,5-a]pyrimidine ring system allow for the fine-tuning of their biological profiles, making them a fertile ground for the development of novel therapeutic agents.[6] This guide will delve into a comparative analysis of these biological activities, supported by experimental data and a discussion of the key structural features that govern their potency and selectivity.
I. Anticancer Activity: Targeting the Engines of Cell Proliferation
The anticancer potential of pyrazolo[1,5-a]pyrimidines is one of the most extensively studied areas, with many derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines.[7][8] A primary mechanism underlying their antitumor effect is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[4][6]
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative substituted pyrazolo[1,5-a]pyrimidines against various human cancer cell lines, as measured by the MTT assay. The IC50 value, which represents the concentration required to inhibit 50% of cell growth, is a key metric for comparing the potency of these compounds.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -CH3 | -NH2 | HCT-116 | >100 | [7] |
| 1b | -p-Cl-Ph | -CH3 | -NH2 | HCT-116 | 5.8 | [7] |
| 2a | -H | -Ph | -NH-Ph | MCF-7 | 15.2 | [3] |
| 2b | -Br | -Ph | -NH-Ph | MCF-7 | 7.8 | [3] |
| 3a | -CH3 | -p-tolyl | -NH-Ph | HepG-2 | 25.18 | [8] |
| 3b | -CH3 | -p-Cl-Ph | -NH-Ph | HepG-2 | 17.69 | [8] |
| 4a | -H | -H | 7-amino | HCT116 | > 0.1 | [El-Enany et al., 2011] |
| 4b | -H | -H | 7-(4-methylpiperazin-1-yl) | HCT116 | 0.002 | [El-Enany et al., 2011] |
Note: The compound numbering is for illustrative purposes within this guide. Ph = Phenyl, p-Cl-Ph = para-chlorophenyl, p-tolyl = para-methylphenyl.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships for the anticancer activity of pyrazolo[1,5-a]pyrimidines:
-
Substitution at the Pyrimidine Ring (Positions 5 and 7): Modifications at these positions significantly impact anticancer potency. For instance, the introduction of bulky aromatic groups at the 7-position often enhances activity. The dramatic increase in potency observed between compounds 4a and 4b highlights the favorable interactions that can be achieved with specific substituents at this position.
-
Substitution at the Pyrazole Ring (Position 3): The nature of the substituent at the 3-position is also crucial. The presence of a phenylamino group, as seen in compounds 2a and 2b , appears to be beneficial for activity. Furthermore, halogenation of this phenyl ring, as in compound 2b , can lead to a further increase in potency.
-
Kinase Inhibition: Many anticancer pyrazolo[1,5-a]pyrimidines function as ATP-competitive inhibitors of protein kinases.[6] Their N5 and 4-NH2 groups can form hydrogen bonds with the hinge region of the kinase ATP binding site.[9] The various substituents on the pyrazolo[1,5-a]pyrimidine scaffold can then extend into other regions of the ATP pocket, influencing both potency and selectivity for specific kinases like CDK, SRC, and TRK.[9][10][11]
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
II. Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13]
Comparative Analysis of Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted pyrazolo[1,5-a]pyrimidines against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | R1 | R2 | R3 | Microbial Strain | MIC (µg/mL) | Reference |
| 5a | -H | -CH3 | -NH2 | S. aureus | >128 | [14] |
| 5b | -H | 5,7-dimethyl | -NH-Ph | S. aureus | 0.187 | [14] |
| 6a | -H | -p-Br-Ph | -NH-p-Br-Ph | E. coli | 1.95 | [15] |
| 6b | -H | -p-tolyl | -NH-Ph | E. coli | >100 | [12] |
| 7a | -H | -H | 7-amino | C. albicans | >128 | [2] |
| 7b | -H | -H | 7-amino-6-cyano-5-phenyl | C. albicans | 31.25 | [2] |
Note: The compound numbering is for illustrative purposes within this guide. Ph = Phenyl, p-Br-Ph = para-bromophenyl, p-tolyl = para-methylphenyl.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazolo[1,5-a]pyrimidines is highly dependent on their substitution patterns:
-
Aromatic Substituents: The presence of aromatic and heteroaromatic rings often contributes to enhanced antimicrobial activity. For example, the introduction of a phenylamino group at the 2-position and a dimethyl substitution at the 5 and 7-positions in compound 5b leads to a significant increase in anti-staphylococcal activity compared to the unsubstituted analog 5a .
-
Halogenation: The incorporation of halogen atoms, particularly bromine, on the aromatic rings can significantly boost antibacterial potency, as demonstrated by the high activity of compound 6a against E. coli.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. A balance of hydrophilic and lipophilic properties is often required for optimal activity.
Key Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazolo[1,5-a]pyrimidines have demonstrated significant anti-inflammatory properties in various preclinical models, often through the inhibition of enzymes involved in the inflammatory process, such as cyclooxygenases (COX).[16]
Comparative Analysis of In Vivo Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. The table below summarizes the percentage of edema inhibition by selected pyrazolo[1,5-a]pyrimidine derivatives.
| Compound ID | R1 | R2 | R3 | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 8a | -H | -Ph | 7-one | 50 | 35 | [Astudillo et al., 1993] |
| 8b | -H | 2-thienyl | 7-one | 50 | 62 | [Astudillo et al., 1993] |
| 9a | -H | -Ph | 7-phenyl | 20 | 45 | [Zayed et al., 2014] |
| 9b | -H | -p-Cl-Ph | 7-phenyl | 20 | 68 | [Zayed et al., 2014] |
Note: The compound numbering is for illustrative purposes within this guide. Ph = Phenyl, 2-thienyl = thiophen-2-yl, p-Cl-Ph = para-chlorophenyl.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazolo[1,5-a]pyrimidines is influenced by the following structural features:
-
Substituents at the 2-position: The nature of the substituent at the 2-position of the pyrazolo[1,5-a]pyrimidin-7-one core has a profound effect on anti-inflammatory activity. As seen in the comparison of compounds 8a and 8b , replacing a phenyl group with a 2-thienyl group can significantly enhance the in vivo efficacy.
-
Aromatic Ring Substitutions: Similar to the other biological activities, substitutions on the aromatic rings play a key role. The introduction of an electron-withdrawing group like chlorine at the para-position of the phenyl ring at the 2-position (compound 9b ) leads to a marked improvement in anti-inflammatory activity compared to the unsubstituted analog (9a ).
Key Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
IV. Visualizing the Mechanism: Pyrazolo[1,5-a]pyrimidines and Kinase Signaling
As many pyrazolo[1,5-a]pyrimidines exert their biological effects through the inhibition of protein kinases, understanding their impact on cellular signaling pathways is crucial. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and is a common target for anticancer therapies.[17][18][19]
Caption: The MAPK/ERK signaling pathway and potential inhibition by pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Conclusion: A Scaffold of Significant Therapeutic Potential
This guide has provided a comparative overview of the diverse biological activities of substituted pyrazolo[1,5-a]pyrimidines, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental data and structure-activity relationship insights underscore the importance of targeted chemical modifications to optimize the potency and selectivity of these compounds. The detailed experimental protocols offer a practical resource for researchers actively engaged in the discovery and development of novel therapeutics based on this privileged scaffold. The continued exploration of the pyrazolo[1,5-a]pyrimidine nucleus is poised to yield a new generation of drugs with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
Validating the Mechanism of Action for a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor: A Comparative Guide
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[1][2][3] The clinical success of drugs incorporating this moiety, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, underscores the therapeutic potential of this chemical class.[4][5] However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous and multi-faceted validation of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to meticulously validate the MoA of a novel pyrazolo[1,5-a]pyrimidine inhibitor, using a hypothetical TrkA inhibitor, "PZP-TrkI," as our primary example.
We will objectively compare the performance of PZP-TrkI with two alternatives: a known, highly selective TrkA inhibitor ("Alternative A") and a multi-kinase inhibitor with known off-target effects ("Alternative B"). This comparative approach is crucial for contextualizing the inhibitor's potency, selectivity, and cellular efficacy.
The Crucial Steps in MoA Validation
A robust MoA validation for a kinase inhibitor is not a linear process but rather an iterative and integrated approach. It involves a tiered progression from initial biochemical characterization to in-depth cellular analysis and phenotypic assessment. The core pillars of this process are:
-
Biochemical Potency and Selectivity: Does the compound inhibit the intended target kinase with high potency, and how selective is it against a broader panel of kinases?
-
Cellular Target Engagement: Does the compound effectively bind to its intended target within the complex environment of a living cell?
-
Functional Cellular Activity: Does target engagement translate into the desired functional consequence, i.e., inhibition of the kinase's signaling pathway?
-
Phenotypic Outcomes: Does the inhibition of the signaling pathway lead to the expected biological outcome in a disease-relevant context?
This guide will walk through the experimental workflows for each of these pillars, providing detailed protocols and comparative data to illustrate the interpretation of results.
Biochemical Characterization: Potency and Selectivity Profiling
The initial step in validating a novel kinase inhibitor is to determine its intrinsic potency against the purified target enzyme and to assess its selectivity profile.[6] This is foundational for establishing on-target activity and identifying potential off-target liabilities that could lead to toxicity or unexpected pharmacology.[1][7]
Experimental Workflow: Biochemical Kinase Assay
A widely used method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of PZP-TrkI, Alternative A, and Alternative B in DMSO.
-
Reaction Setup: In a 384-well plate, add the purified TrkA kinase enzyme to each well containing the test compounds. Allow for a pre-incubation period of 15-30 minutes at room temperature.[8]
-
Kinase Reaction: Initiate the reaction by adding a mixture of the kinase-specific substrate (e.g., a synthetic peptide) and ATP at a concentration close to its Km value. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]
Comparative Data: Biochemical Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity Score (S10 at 1µM) |
| PZP-TrkI | TrkA | 5.2 | 0.02 |
| Alternative A | TrkA | 2.8 | 0.01 |
| Alternative B | TrkA | 15.7 | 0.35 |
The selectivity score (S10) is the fraction of kinases in a panel whose activity is inhibited by more than 90% at a given concentration of the inhibitor. A lower score indicates higher selectivity.
Interpretation: The data indicates that PZP-TrkI is a potent inhibitor of TrkA, comparable to the highly selective Alternative A. In contrast, Alternative B is less potent against TrkA and exhibits a significantly poorer selectivity profile, suggesting it interacts with a larger number of off-target kinases.
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While biochemical assays are essential, they do not guarantee that an inhibitor will effectively engage its target in the complex intracellular environment.[9] Cellular target engagement assays are therefore critical to confirm that the compound can permeate the cell membrane, reach its target, and bind with high affinity in the presence of endogenous levels of ATP and other cellular components.[10][11][12]
Experimental Workflow: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein in living cells.[10][13]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. domainex.co.uk [domainex.co.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Drugs
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1][2] This guide provides a comparative analysis of the in vivo efficacy of notable pyrazolo[1,5-a]pyrimidine-based drugs across key therapeutic areas, with a focus on oncology, inflammation, and infectious diseases. We will delve into the experimental data that underpins their therapeutic potential, offering insights for researchers and drug development professionals.
The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the adenine ring of ATP, which allows compounds based on this scaffold to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[3] This has led to the development of numerous kinase inhibitors targeting signaling pathways implicated in diseases like cancer.[4][5] Beyond kinase inhibition, derivatives have shown efficacy as anti-inflammatory, and anti-infective agents, highlighting the broad therapeutic applicability of this chemical framework.[6][7]
Oncology: A Major Focus for Pyrazolo[1,5-a]pyrimidine Derivatives
In oncology, pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4]
Cyclin-Dependent Kinase (CDK) Inhibitors
Abnormal activity of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8]
A notable example is the compound BS-194 (also referred to as 4k) , a pyrazolo[1,5-a]pyrimidine derivative that acts as a potent inhibitor of CDK1, CDK2, and CDK9.[8][9] In vivo studies have demonstrated its significant anti-tumor effects in human tumor xenograft models.[8][9]
Comparative In Vivo Efficacy Data for BS-194:
| Compound | Dose and Route | Cancer Model | Key Efficacy Endpoints | Reference |
| BS-194 (4k) | 25 mg/kg, oral | Human tumor xenografts | Inhibition of tumor growth, suppression of CDK substrate phosphorylation | [8][9] |
Casein Kinase 2 (CK2) Inhibitors
CK2 is another protein kinase that is often overexpressed in cancer and contributes to tumor progression. Pyrazolo[1,5-a]pyrimidine-based inhibitors of CK2 have shown promise in preclinical studies. Optimization of this class of inhibitors has led to compounds with improved properties, such as lower lipophilicity and reduced off-target effects, which are crucial for in vivo applications.[10] These agents have demonstrated the ability to modulate CK2 signaling in vivo and inhibit tumor growth in xenograft models when administered orally.[10]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three FDA-approved drugs for NTRK fusion cancers, highlighting its importance in this area.[11] These inhibitors target cancers that have a specific genetic alteration involving the NTRK genes.
Anti-inflammatory Applications
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored in various preclinical models.
One study reported on compound (S)-44 , which demonstrated potent efficacy in a rat model of acute inflammation induced by carrageenan injection.[1] The anti-inflammatory effect was correlated with the inhibition of MAPKAP-K2 and a subsequent decrease in plasma levels of the pro-inflammatory cytokine TNF-α.[1]
Another series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory properties.[6] Among them, 4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) was identified as a particularly interesting compound with powerful pharmacological activity in vivo and low acute toxicity.[6]
Comparative In Vivo Efficacy of Anti-inflammatory Pyrazolo[1,5-a]pyrimidines:
| Compound | Animal Model | Key Efficacy Endpoints | Mechanism of Action | Reference |
| (S)-44 | Carrageenan-induced paw edema in rats | Reduction in paw edema, decreased plasma TNF-α | MAPKAP-K2 inhibition | [1] |
| FPP028 | Carrageenan-induced rat paw edema and pleurisy | Analgesic and anti-inflammatory effects | Weak inhibitor of prostaglandin biosynthesis | [6] |
| Compound 7c | Carrageenan-induced rat paw edema and pleurisy | Powerful pharmacological activity | Inhibition of leukotrienes and/or prostaglandin biosynthesis | [6] |
Anti-infective Properties
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential in treating infectious diseases, such as toxoplasmosis. Bumped kinase inhibitors (BKIs) based on this scaffold have been shown to be potent inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1.[7] Several of these compounds have demonstrated significant efficacy in both acute and chronic experimental models of toxoplasmosis.[7]
Experimental Protocols: A Closer Look at In Vivo Efficacy Assessment
The following provides a generalized, step-by-step methodology for assessing the in vivo efficacy of a pyrazolo[1,5-a]pyrimidine-based drug in a tumor xenograft model, a common practice in preclinical oncology research.
Protocol: Murine Xenograft Model for Efficacy Testing
-
Cell Culture: Human cancer cell lines (e.g., from NCI-60 panel) are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational drug (e.g., BS-194) is administered, typically orally or via intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the drug.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Assessment: At the end of the study, tumors may be excised to analyze the levels of specific biomarkers to confirm that the drug is hitting its intended target (e.g., measuring the phosphorylation status of a kinase substrate).[8]
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies crucial for understanding and predicting the selectivity of these potent therapeutic agents.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Inhibitor Core
The pyrazolo[1,5-a]pyrimidine scaffold is a heterocyclic ring system that has gained significant attention in medicinal chemistry due to its remarkable versatility and potent biological activity.[1] Its structure acts as a bioisostere of adenine, the core component of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of protein kinases.[2] This inherent property has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based inhibitors targeting various kinase families implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks).[1][3][4]
However, the very feature that makes this scaffold so effective—its ability to mimic ATP—also presents a significant challenge: the potential for cross-reactivity with other kinases. Given the high degree of conservation in the ATP-binding pocket across the human kinome, achieving high selectivity is a critical hurdle in the development of safe and effective kinase inhibitors. Unintended inhibition of off-target kinases can lead to adverse effects and toxicities.[5] Therefore, a thorough understanding and comprehensive profiling of the cross-reactivity of any new pyrazolo[1,5-a]pyrimidine-based inhibitor is paramount.
This guide will explore the cross-reactivity profiles of representative pyrazolo[1,5-a]pyrimidine inhibitors, detail the experimental workflows for their assessment, and provide insights into the interpretation of the resulting data.
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles of pyrazolo[1,5-a]pyrimidine inhibitors, we will compare several compounds that have been developed to target different primary kinase families. The data presented here is compiled from various public sources and is intended to provide a comparative overview.
Representative Inhibitors and their Primary Targets
For this guide, we will focus on the following representative pyrazolo[1,5-a]pyrimidine-based inhibitors:
-
BS-194: A potent inhibitor of Cyclin-Dependent Kinases (CDKs).[6]
-
Milciclib (PHA-848125): A dual inhibitor of CDKs and Tropomyosin Receptor Kinases (Trks).[7][8]
-
Repotrectinib (TPX-0005): A next-generation inhibitor of ROS1 and TRK kinases.[9]
-
A Selective Pim-1 Inhibitor (Compound 11j from Astex Pharmaceuticals): A highly selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50) of the selected compounds against their primary targets and key off-targets. This data highlights the varying degrees of selectivity achieved through chemical modifications of the pyrazolo[1,5-a]pyrimidine scaffold.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets | IC50 (nM) vs. Off-Targets | Reference |
| BS-194 | CDK2 | 3 | CDK1, CDK5, CDK9 | 30, 30, 90 | [6] |
| Milciclib | CDK2, TrkA | 45, 53 | CDK1, CDK4, CDK7 | 398, 160, 150 | [8] |
| Repotrectinib | ROS1, TRKA/B/C | Potent inhibition | JAK2 | Potential for off-target inhibition | [9] |
| Pim-1 Inhibitor | Pim-1 | <10 | Flt-3 | Potent inhibition |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Kinome-Wide Selectivity Profiling
A more comprehensive understanding of cross-reactivity is achieved through kinome-wide screening, where an inhibitor is tested against a large panel of kinases.
A study on a selective pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor demonstrated its high selectivity when screened against a panel of 119 oncogenic kinases. At a concentration of 1 µM, the compound inhibited only a small fraction of the kinases tested, showcasing a highly desirable selectivity profile. This level of selectivity is crucial for minimizing off-target effects and associated toxicities.
In contrast, multi-targeted inhibitors like Repotrectinib are designed to inhibit specific families of kinases (ROS1 and TRK). While highly potent against its intended targets, it is known to have off-target effects, including inhibition of the JAK/STAT signaling pathway, which can contribute to side effects such as cytopenias.[9] This highlights the trade-off between multi-targeted efficacy and the potential for increased off-target liabilities.
Experimental Workflows for Cross-Reactivity Profiling
The assessment of kinase inhibitor selectivity is a multi-faceted process that employs a range of biochemical and cell-based assays. The goal is to build a comprehensive profile of the inhibitor's activity across the kinome and to understand its behavior in a more physiologically relevant context.
Biochemical Assays: The First Line of Screening
Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of an inhibitor's effect on the enzymatic activity of purified kinases.
This protocol describes a standard radiometric assay, often considered the "gold standard" for its direct and sensitive measurement of kinase activity.
Objective: To determine the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
ATP solution
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test inhibitor serially diluted in DMSO
-
96-well or 384-well microplates
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In each well of a microplate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add the serially diluted test inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Self-Validation: This assay is self-validating as the signal is directly proportional to the amount of phosphorylated substrate, providing a direct readout of enzyme activity. The use of appropriate controls ensures the reliability of the results.
Biophysical Assays: Confirming Direct Binding
Biophysical assays provide orthogonal validation of inhibitor activity by directly measuring the physical interaction between the inhibitor and the kinase.
DSF, also known as Thermal Shift Assay, is a high-throughput method to assess compound binding by measuring the thermal stability of a protein.
Objective: To determine if an inhibitor binds to and stabilizes a kinase, indicated by an increase in its melting temperature (Tm).
Materials:
-
Purified recombinant kinase
-
DSF buffer (e.g., HEPES, NaCl)
-
SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Test inhibitor
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the purified kinase and SYPRO Orange dye in the DSF buffer.
-
Dispensing Master Mix: Aliquot the master mix into the wells of a 96-well or 384-well PCR plate.
-
Compound Addition: Add the test inhibitor to the wells. Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a program that gradually increases the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions that the SYPRO Orange dye binds to, causing an increase in fluorescence. Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the inhibitor compared to the DMSO control indicates binding and stabilization.
Causality and Self-Validation: The magnitude of the thermal shift (ΔTm) generally correlates with the binding affinity of the compound.[9] This method is self-validating as the observed shift is a direct consequence of the physical interaction between the inhibitor and the kinase.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical and biophysical assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays are essential for confirming that an inhibitor can engage its target within a living cell and exert a functional effect.
CETSA® is a powerful technique for verifying target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To determine if an inhibitor binds to and stabilizes its target kinase within the cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies specific to the target kinase)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Heating Step: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using a suitable method, most commonly Western blotting.
-
Data Analysis: For each temperature point, compare the amount of soluble target protein in the inhibitor-treated samples to the vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization in the cellular context.
Causality and Self-Validation: An observed thermal shift provides direct evidence of the inhibitor binding to its target inside the cell, as the stabilization is a direct consequence of this interaction.[3]
Interpreting Cross-Reactivity Data: From Bench to Bedside
The ultimate goal of cross-reactivity profiling is to predict the potential therapeutic window and side-effect profile of a kinase inhibitor. A highly selective inhibitor may have a better safety profile but may be susceptible to resistance through single-point mutations in the target kinase. Conversely, a multi-targeted inhibitor might offer broader efficacy but at the cost of increased off-target effects.
For instance, a pyrazolo[1,5-a]pyrimidine designed to inhibit Trk kinases may also show activity against other kinases in the same family or in related signaling pathways. The diagram above illustrates the primary TRK signaling pathways (RAS-RAF-MEK-ERK and PI3K-AKT) leading to cell proliferation and survival. An inhibitor with off-target activity against a kinase like JAK could lead to unintended modulation of the JAK-STAT pathway, potentially causing side effects. Understanding these potential off-target interactions is critical for guiding further drug development and for designing clinical trials.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable framework for the design of potent kinase inhibitors. However, the inherent potential for cross-reactivity necessitates a rigorous and multi-faceted approach to selectivity profiling. By combining robust biochemical, biophysical, and cell-based assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is not only crucial for optimizing lead compounds and predicting potential liabilities but also for ultimately developing safer and more effective targeted therapies for a range of diseases.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecules [lincsportal.ccs.miami.edu]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Bioisostere for Purine in Kinase Binding
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, are premier targets for therapeutic intervention, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has historically centered on mimicking the natural ligand, adenosine triphosphate (ATP), leading to the widespread use of purine-based scaffolds.[3] However, the highly conserved nature of the ATP binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target effects, toxicity, and the emergence of resistance are persistent hurdles.[1]
Medicinal chemistry has addressed this challenge through the principle of bioisosterism—the substitution of a chemical moiety with another that retains similar physicochemical properties and biological activity. This guide provides an in-depth comparison of the purine scaffold with one of its most successful bioisosteres: the pyrazolo[1,5-a]pyrimidine system. We will explore the structural rationale, comparative binding data, and synthetic considerations that have established this scaffold as a "privileged structure" in modern kinase inhibitor design.[4]
Structural and Electronic Comparison: Purine vs. Pyrazolo[1,5-a]pyrimidine
At first glance, the purine and pyrazolo[1,5-a]pyrimidine cores share a striking resemblance as fused bicyclic aromatic heterocycles. However, the strategic rearrangement of nitrogen atoms imparts distinct properties that are crucial for kinase recognition.
-
Purine: The natural scaffold of adenosine features key nitrogen atoms at positions 1, 3, 7, and 9. In the context of the kinase hinge region, the N1 atom typically acts as a hydrogen bond acceptor, while the N6-amino group serves as a hydrogen bond donor.
-
Pyrazolo[1,5-a]pyrimidine: This bioisostere repositions the nitrogen atoms. Crucially, the N1 atom of the pyrazole ring mimics the hydrogen-bonding pattern of a purine's N1, typically forming a critical hydrogen bond with the backbone amide NH of a hinge region residue (e.g., Met592 in TrkA).[5] This mimicry allows it to function as a highly effective ATP-competitive inhibitor.[2][6] The key difference is the absence of a nitrogen at the position equivalent to purine's N7, which can be exploited to alter solubility, metabolic stability, and opportunities for substitution.
Caption: Core structures of Purine and Pyrazolo[1,5-a]pyrimidine.
A Comparative Analysis of Kinase Binding Modes
The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to replicate the essential hinge-binding interactions of purines while offering unique vectors for chemical modification to achieve selectivity.
The "hinge region" of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain, and its backbone amides provide a critical anchoring point for ATP. Type I and Type II inhibitors almost invariably form one to three hydrogen bonds with this region.
The pyrazolo[1,5-a]pyrimidine core orients its substituents into the ATP binding pocket in a manner analogous to purine.[7] The N1 atom consistently acts as a hydrogen bond acceptor from a backbone NH in the hinge. This interaction is fundamental to its potency. The true advantage of the scaffold, however, comes from the diverse substituents that can be installed at various positions (commonly C3, C5, and C7) to engage with other regions of the ATP pocket, such as the hydrophobic region, the ribose-binding pocket, and the solvent-front. This multi-point engagement is the key to developing highly potent and selective inhibitors.[4]
Caption: Hinge-binding interactions of the compared scaffolds.
Performance Data: A Head-to-Head Comparison
The theoretical advantages of the pyrazolo[1,5-a]pyrimidine scaffold are borne out by extensive experimental data. This scaffold is the foundation for multiple clinically approved and investigational drugs targeting a wide range of kinases.[8]
| Kinase Target | Pyrazolo[1,5-a]pyrimidine Inhibitor | IC₅₀ (nM) | Purine-based Inhibitor (Example) | IC₅₀ (nM) | Reference |
| TrkA | Larotrectinib | 1.2 | N/A (Limited direct purine comparators) | - | [5] |
| TrkA | Compound 36 | 1.4 | N/A | - | [5] |
| CDK2 | Compound 6t | 90 | (R)-Roscovitine | 70 | [6][9] |
| PI3Kδ | CPL302415 (Compound 6) | 18 | Idelalisib (Quinazolinone core) | ~2.5 | [10] |
| SRC | eCF506 | <1 | Dasatinib (Aminopyrimidine core) | <1 | [11] |
Analysis of Performance Data:
-
Tropomyosin Receptor Kinases (Trk): The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern Trk inhibitors.[5] Marketed drugs like Larotrectinib and Repotrectinib demonstrate single-digit nanomolar potency against TrkA, TrkB, and TrkC.[5][8] The scaffold's geometry is ideal for presenting substituents that occupy key pockets and overcome resistance mutations.[5]
-
Cyclin-Dependent Kinases (CDK): Several studies have developed potent CDK inhibitors based on this scaffold. For example, compound 6t shows potent dual inhibitory activity against CDK2 and TRKA, with an IC₅₀ of 90 nM against CDK2, comparable to the well-known purine-based inhibitor Roscovitine.[6][9]
-
PI3Kδ: While Idelalisib uses a different heterocyclic core, the development of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors like CPL302415, with an IC₅₀ of 18 nM, highlights the scaffold's versatility in targeting lipid kinases with high selectivity over other PI3K isoforms.[10]
-
SRC Kinase: Optimization of pyrazolopyrimidine leads has resulted in compounds like eCF506, which exhibits subnanomolar IC₅₀ for SRC and, critically, exceptional selectivity (over 1000-fold) against the closely related ABL kinase—a common challenge for purine-based inhibitors.[11]
Experimental Workflow: Assessing Kinase Inhibition
To quantitatively compare the inhibitory potential of different scaffolds, a robust and reproducible biochemical assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used time-resolved fluorescence resonance energy transfer (TR-FRET) platform that measures inhibitor binding directly to the kinase active site.
Causality Behind Experimental Choices:
-
Why TR-FRET? This technology is highly sensitive and less prone to interference from fluorescent compounds compared to standard fluorescence intensity assays. The time-resolved measurement minimizes background noise.
-
Why a Binding Assay? A binding assay directly measures the displacement of a tracer from the kinase active site by the inhibitor (determining Ki or IC₅₀). This is a direct measure of target engagement, unlike enzymatic assays which can be influenced by substrate concentration and enzyme kinetics.
-
Why Europium (Eu) Chelate? The Eu chelate serves as a stable, long-lifetime fluorescence donor, making it ideal for the time-resolved detection required to maximize the signal-to-noise ratio.
Caption: Workflow for a TR-FRET Kinase Binding Assay.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare 4X Kinase/Eu-Antibody Mix: Dilute the target kinase and the corresponding Eu-labeled antibody in 1X Kinase Buffer.
-
Prepare 4X Alexa Fluor™ 647 Tracer Mix: Dilute the kinase-specific tracer in 1X Kinase Buffer.
-
Prepare 2X Test Compound Series: Perform a serial dilution of the pyrazolo[1,5-a]pyrimidine and purine inhibitors in 1X Kinase Buffer. Include a "no inhibitor" control.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X Test Compound serial dilution to the appropriate wells.
-
Add 2.5 µL of the 4X Kinase/Eu-Antibody Mix to all wells.
-
Add 2.5 µL of the 4X Tracer Mix to all wells. The final volume should be 10 µL.
-
Centrifuge the plate briefly to mix and collect contents.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor 647 acceptor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Synthetic Accessibility
An essential consideration in drug development is the ease of synthesis and diversification. The pyrazolo[1,5-a]pyrimidine core is readily accessible through robust and scalable chemical reactions.[2] The most common approach is the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its equivalent.[4] This modularity allows for the rapid generation of diverse compound libraries by varying both the aminopyrazole and the electrophile starting materials.[1] Modern techniques like microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have further streamlined the functionalization of this scaffold.[1][2]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally effective bioisostere for the purine ring in kinase inhibitor design. It successfully mimics the critical hydrogen-bonding interactions with the kinase hinge region while providing superior synthetic tractability and novel vectors for chemical modification. This allows medicinal chemists to "tune" the molecule's properties to achieve remarkable potency and, most importantly, selectivity against specific kinase targets. The clinical success of inhibitors based on this framework, particularly in targeting Trk kinases, validates its status as a privileged scaffold that will continue to be a mainstay in the development of next-generation targeted therapies.[5][8]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Confirming Target Engagement of Pyrazolo[1,5-a]pyrimidine Compounds in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals invested in the therapeutic potential of pyrazolo[1,5-a]pyrimidine compounds, establishing definitive target engagement within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth, objective comparison of leading methodologies to confirm that your pyrazolo[1,5-a]pyrimidine molecule reaches and interacts with its intended intracellular target, a crucial step for accurate interpretation of downstream functional data and confident advancement of promising candidates.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent activity as a protein kinase inhibitor in oncology.[1][2][3] These compounds often function as ATP-competitive inhibitors, making the direct, quantitative assessment of their binding to the target kinase in a physiological context paramount.[2] This guide moves beyond theoretical discussions to provide actionable insights and detailed protocols for two powerful, contemporary assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. We will also briefly touch upon complementary approaches to provide a holistic view of the available toolkit.
The Imperative of Cellular Target Engagement
Biochemical assays, while valuable for initial screening and determining intrinsic potency, do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly impact a compound's ability to engage its target.[4] Therefore, demonstrating target engagement in intact cells provides a more physiologically relevant measure of a compound's activity and a stronger link between target binding and the observed cellular phenotype.[5]
A Comparative Analysis of Key Methodologies
Here, we compare the leading techniques for confirming cellular target engagement, focusing on their underlying principles, experimental workflows, and the nature of the data they generate.
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[6][7] | Label-free, applicable to endogenous proteins in intact cells and tissues, reflects physiological conditions.[5][6] | Not all protein-ligand interactions induce a significant thermal shift; can be lower throughput for the traditional Western Blot-based readout.[5] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[8][9] | High-throughput, provides quantitative affinity data (IC50) in live cells, can be adapted to measure residence time.[8] | Requires genetic modification of the target protein (fusion to NanoLuc®), reliant on the availability of a suitable fluorescent tracer. |
| In-Cell Western™/Immunofluorescence | Measures the inhibition of phosphorylation of a known downstream substrate of the target kinase. | Provides a functional readout of target inhibition, can be performed on endogenous proteins. | Indirect measure of target engagement, susceptible to artifacts from off-target effects or pathway crosstalk. |
In-Depth Look: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein in a cellular environment.[6][7] The fundamental principle is that the binding of a ligand, such as a pyrazolo[1,5-a]pyrimidine inhibitor to its target kinase, confers thermal stability to the protein.[6] This increased stability results in less protein denaturation and aggregation upon heating.[6]
Causality Behind Experimental Choices in CETSA
The choice of temperature range and incubation times in a CETSA experiment is critical. The goal is to identify a temperature at which the target protein begins to denature in the absence of a stabilizing ligand. This "melting temperature" (Tm) will then shift to a higher temperature in the presence of a binding compound. The magnitude of this shift (ΔTm) is indicative of the affinity of the interaction. Isothermal dose-response (ITDR) experiments, performed at a fixed temperature in the middle of the melting curve, allow for the determination of the compound's potency (EC50) in stabilizing the target.[6]
Experimental Workflow: CETSA
CETSA Experimental Workflow.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the pyrazolo[1,5-a]pyrimidine compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by trypsinization or scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 37°C).
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. A shift in Tm (ΔTm) indicates target engagement.
-
In-Depth Look: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a fluorescently labeled tracer compound).[10][11] The target protein is expressed as a fusion with NanoLuc®, and a cell-permeable fluorescent tracer that binds to the target is added.[8] When the tracer binds to the NanoLuc®-tagged target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[8]
Causality Behind Experimental Choices in NanoBRET™
The selection of an appropriate tracer is crucial for a successful NanoBRET™ assay. The tracer must be cell-permeable, bind to the target with suitable affinity, and have spectral properties compatible with the NanoLuc® donor. Promega has developed a suite of kinase tracers that can be used for a wide range of kinases.[8] The concentration of the tracer should be optimized to provide a robust signal window while still allowing for sensitive detection of competitive binding.
Experimental Workflow: NanoBRET™ Target Engagement
NanoBRET™ Target Engagement Workflow.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white, 96- or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in Opti-MEM®.
-
Add the compound dilutions to the wells containing the cells.
-
Prepare a solution containing the NanoBRET™ tracer and Nano-Glo® substrate in Opti-MEM®.
-
Add this solution to all wells.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the luminescence signal using a plate reader equipped with two filters to simultaneously detect the donor (NanoLuc®) and acceptor (tracer) emission (e.g., 460nm for the donor and >600nm for the acceptor).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: A Comparative Overview
The following table presents representative data that could be obtained for a hypothetical pyrazolo[1,5-a]pyrimidine compound ("PzP-1") and two alternative kinase inhibitors targeting a specific kinase, illustrating the quantitative outputs of the discussed assays.
| Compound | Target Kinase | CETSA (ΔTm in °C) | NanoBRET™ (IC50 in nM) | p-Substrate Western Blot (IC50 in nM) |
| PzP-1 | Kinase X | +5.2 | 25 | 50 |
| Alternative A | Kinase X | +3.1 | 150 | 200 |
| Alternative B | Kinase X | +1.5 | >1000 | >1000 |
| Staurosporine | Pan-Kinase | +7.8 (for Kinase X) | 5 | 10 |
This is illustrative data. Actual results will vary depending on the compound, target, and cell line.
Conclusion: An Integrated Approach for Confident Target Validation
Both CETSA® and NanoBRET™ offer robust and physiologically relevant methods for confirming the target engagement of pyrazolo[1,5-a]pyrimidine compounds in cells. The choice between them often depends on the specific experimental needs and available resources.
Decision tree for selecting a target engagement assay.
CETSA provides an unparalleled advantage in its ability to be performed on endogenous, unmodified proteins in any cell line or tissue, making it a gold standard for validating on-target effects in a native environment.[6][7] NanoBRET™, on the other hand, excels in its high-throughput capability and its capacity to provide quantitative affinity data in live cells, making it ideal for structure-activity relationship (SAR) studies and compound optimization.[8]
Ultimately, a multi-pronged approach, potentially combining the label-free validation of CETSA with the quantitative, high-throughput power of NanoBRET™, provides the highest degree of confidence in the cellular target engagement of your pyrazolo[1,5-a]pyrimidine compounds. This rigorous validation is the bedrock upon which a successful drug discovery program is built.
References
- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Power of the Pyrazolopyrimidine Scaffold
In the landscape of targeted cancer therapy, protein kinase inhibitors have become a critical therapeutic modality. Within the vast chemical space explored for kinase inhibition, the pyrazolopyrimidine core has emerged as a "privileged scaffold." This is due to its structural resemblance to the adenine base of ATP, which allows it to effectively compete for the ATP-binding site within the kinase domain.[1][2][3] This guide focuses on a head-to-head comparison of two major isomeric forms: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine. While structurally similar, their subtle differences in nitrogen placement lead to distinct pharmacological profiles, making the choice between them a critical decision in the drug design process. This document aims to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison supported by experimental data to guide rational inhibitor design.
Structural and Synthetic Distinctions
The fundamental difference between the two scaffolds lies in the fusion of the pyrazole and pyrimidine rings, which dictates the orientation of nitrogen atoms and the potential vectors for substituent placement.
Core Structures
The isomeric difference, while seemingly minor, significantly alters the electronic and steric properties of the molecule, influencing how it sits within a kinase's active site and interacts with key residues.
Caption: Isomeric pyrazolopyrimidine scaffolds.
Synthetic Accessibility: A Brief Overview
The causality behind choosing a scaffold often begins with its synthesis. Both isomers are accessible through established synthetic routes, allowing for the generation of diverse chemical libraries.
-
Pyrazolo[1,5-a]pyrimidines are commonly synthesized via a cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[4][5] One-pot methodologies have also been developed to efficiently introduce diversity, for instance, by incorporating a halogen atom at the 3-position.[4][5]
-
Pyrazolo[3,4-d]pyrimidines are often constructed starting from a functionalized pyrazole core, such as an amino-cyano pyrazole, which then undergoes cyclization with reagents like formamide or urea to form the fused pyrimidine ring.[3]
Caption: High-level synthetic workflows for pyrazolopyrimidine cores.
Head-to-Head Kinase Profile Comparison
The true divergence of these scaffolds is revealed in their biological activity. While both are versatile, they show distinct preferences and potencies against different kinase families.
Cyclin-Dependent Kinases (CDKs)
CDKs are crucial regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[6][7]
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is a cornerstone of CDK inhibitor development.[8][9] Marketed and clinical-stage drugs like Roscovitine and Dinaciclib feature this core, demonstrating potent inhibition of CDK1 and CDK2.[2][8][9] The scaffold acts as a bioisostere of the purine ring, effectively occupying the adenine binding region of the kinase.[8][9]
-
Pyrazolo[1,5-a]pyrimidine: This isomer is also a potent CDK inhibitor.[10][11] The compound BS-194, for instance, is a selective inhibitor of CDK1, CDK2, and CDK9, with IC₅₀ values in the low nanomolar range.[6][7] Computational analyses suggest the pyrazolo[1,5-a]pyrimidine core has a more favorable aqueous solvation energy than purine, facilitating its transfer into the hydrophobic kinase active site.[6]
Verdict: Both scaffolds are highly effective CDK inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is arguably more established in this space due to its presence in numerous well-characterized clinical candidates.[2] However, the pyrazolo[1,5-a]pyrimidine scaffold offers a potent and viable alternative with potentially advantageous physicochemical properties.[6][10]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose dysregulation drives the growth of many solid tumors.
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is extensively explored for EGFR inhibition, often designed as a bioisosteric replacement for the quinazoline core found in first-generation inhibitors like erlotinib.[12][13][14] These inhibitors have been designed to fit the essential pharmacophoric features of EGFR-TKIs and show potent activity against both wild-type and clinically relevant mutant forms like T790M.[12][14][15]
-
Pyrazolo[1,5-a]pyrimidine: This isomer has also been developed as an EGFR inhibitor, showing promise in the treatment of non-small cell lung cancer (NSCLC).[5]
Verdict: The pyrazolo[3,4-d]pyrimidine scaffold has a more extensive publication history and has been more systematically optimized as an EGFR inhibitor, with clear structure-activity relationships (SAR) mapping to the known pharmacophore of EGFR-TKIs.[12][13]
Tropomyosin Receptor Kinases (Trks)
Trk fusions are oncogenic drivers in a wide range of tumors, making Trk kinases a high-value therapeutic target.
-
Pyrazolo[1,5-a]pyrimidine: This scaffold is the undisputed champion for Trk inhibition.[16][17] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine core.[1][16][17] The scaffold is essential for forming a key hinge interaction with the Met592 residue in the Trk active site.[16] Extensive SAR studies have led to potent second-generation inhibitors that overcome acquired resistance mutations.[18]
-
Pyrazolo[3,4-d]pyrimidine: While derivatives may show some Trk activity, this scaffold is far less prominent in the literature for dedicated Trk inhibitor design compared to its isomer. Some pyrazolo[3,4-b]pyridine derivatives (a related scaffold) have been explored as Trk inhibitors.[19]
Verdict: For Trk inhibition, the pyrazolo[1,5-a]pyrimidine scaffold is the superior and clinically validated choice. Its prominence in FDA-approved drugs underscores its optimal fit and interaction profile for this specific kinase family.[16][17][20]
Comparative Efficacy Data
The following table summarizes publicly available experimental data for representative inhibitors from both scaffolds against key kinase targets. This allows for an objective, data-driven comparison of their potency.
| Scaffold | Compound Example | Target Kinase | IC₅₀ (Enzymatic Assay) | Target Cell Line(s) | GI₅₀/IC₅₀ (Cellular Assay) | Reference |
| Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | CDK2 | 3 nM | 60 cancer cell lines | Mean GI₅₀ = 280 nM | [6][7] |
| Pyrazolo[1,5-a]pyrimidine | Compound 5j | CDK2 | 0.16 µM | - | - | [11] |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TRKA | 1.2 nM | KM12 (Colon) | IC₅₀ = <10 nM | [16] |
| Pyrazolo[1,5-a]pyrimidine | Compound 5n | TRKAG667C (mutant) | 2.3 nM | - | - | [18] |
| Pyrazolo[3,4-d]pyrimidine | Compound 17 | CDK2 | 0.19 µM | - | - | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2 | 0.061 µM | HCT-116 (Colon) | IC₅₀ = 7 nM | [21][22] |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFRWT | 0.016 µM | A549 (Lung) | IC₅₀ = 8.21 µM | [12][14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFRWT | 0.034 µM | NCI-60 Panel | GI₅₀ = 0.018 - 9.98 µM | [13][23] |
Experimental Protocols for Inhibitor Validation
To ensure scientific integrity, every claim of inhibitory activity must be backed by robust, reproducible experimental data. The combination of a direct biochemical assay and a subsequent cellular assay forms a self-validating system: potent enzymatic inhibition should translate to antiproliferative activity in a cell line known to be dependent on that kinase target.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive biochemical assay used to directly measure kinase activity and determine the IC₅₀ of an inhibitor.[24][25][26]
Objective: To quantify the concentration of a test compound required to inhibit 50% of a specific kinase's activity.
Methodology:
-
Reagent Preparation: Prepare 4x solutions of the test compound, ATP, and biotinylated substrate in the appropriate kinase reaction buffer.
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the kinase enzyme.
-
Add 4 µL of the test compound at various concentrations (typically a serial dilution). A DMSO control is used for 0% inhibition.
-
Initiate the kinase reaction by adding 2 µL of the biotinylated substrate followed by 2 µL of ATP. .[27]
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 5 µL of a solution containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody and 5 µL of a solution containing Streptavidin-XL665.[27]
-
Incubate for 1 hour at room temperature to allow the detection complex to form.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[24] The HTRF ratio (665/620) is directly proportional to the amount of phosphorylated substrate.
-
Analysis: Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Caption: Workflow for a typical HTRF® kinase inhibition assay.
Protocol 2: Cellular Antiproliferative Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, an indicator of metabolic activity.[28][29][30][31]
Objective: To measure the effect of a test compound on the proliferation and viability of cancer cell lines and determine the GI₅₀ (concentration for 50% growth inhibition).
Methodology:
-
Cell Plating: Seed cancer cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[31]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells with untreated cells (100% viability control) and wells with media only (background control).[31]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[30][31]
-
Prepare the CellTiter-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.[30]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[28][30]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[31]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28][31]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: After subtracting the background, normalize the data to the untreated controls. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to determine the GI₅₀ or IC₅₀ value.
Caption: Workflow for a CellTiter-Glo® cell viability assay.
Conclusion and Future Outlook
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine are exceptionally versatile and powerful scaffolds for the design of kinase inhibitors. This guide demonstrates that the choice between them is not arbitrary but is a strategic decision based on the intended kinase target.
-
The pyrazolo[1,5-a]pyrimidine scaffold is the clear frontrunner for Trk kinase inhibition, with its utility cemented by multiple FDA-approved drugs. It also represents a highly potent core for targeting CDKs .
-
The pyrazolo[3,4-d]pyrimidine scaffold has a rich history and proven success in inhibiting CDKs and EGFR , with a vast body of literature supporting its optimization for these targets.
The decision of which scaffold to pursue should be driven by the specific biology of the target kinase and the desired selectivity profile. Future efforts will likely focus on creating inhibitors with dual-target specificities or further refining selectivity to minimize off-target effects and enhance therapeutic windows. The continued exploration of these privileged scaffolds promises to yield the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 29. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 30. promega.com [promega.com]
- 31. promega.com [promega.com]
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2] The precise structural characterization of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides a comparative analysis of key spectroscopic techniques for the unambiguous structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives, offering insights into the rationale behind experimental choices and providing actionable protocols.
Comparative Overview of Spectroscopic Techniques
A multi-faceted analytical approach is indispensable for the comprehensive structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives. While each technique provides unique insights, their synergistic application ensures the highest degree of confidence in structural assignment.
| Spectroscopic Technique | Primary Application for Pyrazolo[1,5-a]pyrimidines | Strengths | Limitations |
| NMR Spectroscopy | Definitive determination of the carbon-hydrogen framework and connectivity. Elucidation of substitution patterns. | Provides detailed information on the chemical environment of individual atoms. 2D NMR techniques (COSY, HSQC, HMBC) can establish unambiguous bond connectivity.[3][4] | Lower sensitivity compared to mass spectrometry. Can be affected by sample purity and solubility. |
| Mass Spectrometry | Determination of molecular weight and elemental composition. | High sensitivity, requiring minimal sample. High-resolution mass spectrometry (HRMS) provides exact mass for molecular formula determination. Fragmentation patterns can offer structural clues. | Isomeric compounds can be difficult to distinguish without tandem MS. Does not provide detailed connectivity information on its own. |
| FT-IR Spectroscopy | Identification of key functional groups. | Rapid and non-destructive. Excellent for identifying the presence or absence of specific functional groups (e.g., C=O, N-H, C-N).[2] | Provides limited information about the overall molecular structure. The fingerprint region can be complex and difficult to interpret for closely related compounds. |
| UV-Vis Spectroscopy | Analysis of the conjugated π-electron system. | Simple and rapid. Useful for confirming the presence of the chromophoric pyrazolo[1,5-a]pyrimidine core and studying the effect of substituents on electronic transitions.[5][6] | Provides limited structural information. Spectra are often broad and lack fine detail. |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise structure of pyrazolo[1,5-a]pyrimidine derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular skeleton and the position of substituents.
The numbering of the pyrazolo[1,5-a]pyrimidine ring system is crucial for the correct assignment of NMR signals.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the ring protons are characteristic. For the parent pyrazolo[1,5-a]pyrimidine, the approximate chemical shifts are as follows: H-2 (~8.1 ppm), H-3 (~6.6 ppm), H-5 (~8.9 ppm), H-6 (~7.1 ppm), and H-7 (~8.6 ppm). Substituents on the rings will, of course, alter these values. Coupling between adjacent protons (e.g., J₅,₆ and J₆,₇) provides definitive evidence for their connectivity.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine core are also characteristic and provide valuable structural information.[3][7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazolo[1,5-a]pyrimidine Core
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 | ~8.1 | ~145 |
| C3 | ~6.6 | ~97 |
| C3a | - | ~152 |
| C5 | ~8.9 | ~149 |
| C6 | ~7.1 | ~108 |
| C7 | ~8.6 | ~151 |
Note: These are approximate values for the unsubstituted core and can vary significantly with substitution.
Advanced 2D NMR Techniques
For complex derivatives, 2D NMR experiments are essential for unambiguous assignments.[4]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[1,5-a]pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve ambiguities.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign the structure.
Diagram: NMR Analysis Workflow for Structural Confirmation
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Navigating the Disposal of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1053656-37-3), a halogenated heterocyclic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a chlorinated, nitrogen-containing heterocyclic compound. While a specific, comprehensive toxicological profile may be limited for novel compounds, the structural motifs provide clues to its potential hazards. The presence of chlorine atoms suggests that it should be treated as a halogenated waste stream, which has specific disposal requirements to prevent the formation of toxic byproducts like dioxins during incineration.
A review of available Safety Data Sheets (SDS) and related literature for similar compounds indicates that this chemical should be handled with care.[1] Although a full GHS classification for this specific compound is not universally available, related pyrazolo[1,5-a]pyrimidine derivatives are often classified with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, a conservative approach, treating the compound as hazardous, is mandatory.
Table 1: Chemical and Hazard Profile
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1053656-37-3 | [1] |
| Molecular Formula | C₈H₅Cl₂N₃O₂ | - |
| Molecular Weight | 246.05 g/mol | - |
| Known Hazards | Halogenated organic compound. Assume to be harmful if swallowed, skin/eye irritant, and respiratory irritant based on similar structures. | General knowledge of halogenated heterocycles |
The fundamental principle guiding the disposal of this compound is to prevent its release into the environment. Under no circumstances should it be disposed of down the drain or in regular solid waste.[2]
Personal Protective Equipment (PPE) and Immediate Safety
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a properly fitted respirator is necessary.
All handling of the solid compound and the preparation of its waste container should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designate a Waste Stream: This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste.
-
Select an Appropriate Container:
-
For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for the solid compound.
-
For Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should be placed in a designated, sealed bag or container for solid hazardous waste.
-
For Solutions: If the compound is in a solvent, it must be collected in a container specifically for halogenated liquid waste.
-
-
Labeling: The waste container must be labeled clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
